Naphthyl-2-oxomethyl-succinyl-CoA
Description
Properties
Molecular Formula |
C36H46N7O20P3S |
|---|---|
Molecular Weight |
1021.8 g/mol |
IUPAC Name |
3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-4-naphthalen-2-yl-4-oxobutanoic acid |
InChI |
InChI=1S/C36H46N7O20P3S/c1-36(2,30(49)33(50)39-10-9-24(44)38-11-12-67-35(51)22(14-25(45)46)27(47)21-8-7-19-5-3-4-6-20(19)13-21)16-60-66(57,58)63-65(55,56)59-15-23-29(62-64(52,53)54)28(48)34(61-23)43-18-42-26-31(37)40-17-41-32(26)43/h3-8,13,17-18,22-23,28-30,34,48-49H,9-12,14-16H2,1-2H3,(H,38,44)(H,39,50)(H,45,46)(H,55,56)(H,57,58)(H2,37,40,41)(H2,52,53,54)/t22?,23-,28-,29-,30?,34-/m1/s1 |
InChI Key |
GXAPHCAQTPKOBU-NWIMEVMBSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(=O)C4=CC5=CC=CC=C5C=C4)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(=O)C4=CC5=CC=CC=C5C=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Naphthyl-2-oxomethyl-succinyl-CoA: A Technical Guide to a Key Metabolic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthyl-2-oxomethyl-succinyl-CoA is a critical, yet transient, intermediate in the anaerobic biodegradation pathway of 2-methylnaphthalene (B46627). This technical guide provides a comprehensive overview of its biochemical context, the enzymes responsible for its metabolism, and methodologies for its study. While specific kinetic data for the enzymes metabolizing this compound are not extensively available in public literature, this guide compiles the known information and presents adaptable experimental protocols for its synthesis and enzymatic analysis. The signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this metabolic nexus.
Introduction
This compound emerges as a pivotal molecule in the anaerobic degradation of 2-methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental concern. Its role is central to the beta-oxidation-like pathway that ultimately converts the naphthalene (B1677914) moiety into metabolites that can enter central metabolism. This guide delves into the technical details of this compound, offering insights for researchers investigating PAH bioremediation, novel enzyme discovery, and potential applications in biocatalysis and drug development.
Biochemical Context: The Anaerobic Degradation of 2-Methylnaphthalene
Under anaerobic conditions, microorganisms employ a unique set of enzymatic reactions to break down the stable aromatic rings of naphthalene derivatives. The degradation of 2-methylnaphthalene is initiated by the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by naphthyl-2-methyl-succinate synthase . This is followed by the activation of the resulting naphthyl-2-methyl-succinate to its corresponding Coenzyme A (CoA) thioester. A series of beta-oxidation-like reactions ensue, leading to the formation of this compound.
This intermediate sits (B43327) at a crucial juncture in the pathway. It is generated from the oxidation of naphthyl-2-hydroxymethyl-succinyl-CoA, a reaction catalyzed by Naphthyl-2-hydroxymethyl-succinyl-CoA dehydrogenase (BnsCD) . Subsequently, This compound thiolase (BnsAB) catalyzes the thiolytic cleavage of this compound, yielding 2-naphthoyl-CoA and succinyl-CoA . These products are then further metabolized, with 2-naphthoyl-CoA undergoing ring reduction and eventual cleavage, and succinyl-CoA entering the citric acid cycle.
Signaling Pathway Diagram
Caption: Anaerobic degradation pathway of 2-methylnaphthalene.
Quantitative Data
Table 1: Reported Enzyme Activity in the 2-Methylnaphthalene Degradation Pathway
| Enzyme | Organism/System | Substrate | Specific Activity | Conditions | Reference |
| Naphthyl-2-methyl-succinate synthase | Sulfate-reducing enrichment culture | 2-Methylnaphthalene and fumarate | 0.020 ± 0.003 nmol min⁻¹ mg of protein⁻¹ | Dense cell suspensions | [1] |
Further research is required to elucidate the specific activities, Michaelis-Menten constants (Km), and catalytic efficiencies (kcat) for Naphthyl-2-hydroxymethyl-succinyl-CoA dehydrogenase (BnsCD) and this compound thiolase (BnsAB).
Experimental Protocols
The following sections provide detailed methodologies that can be adapted for the study of this compound and its associated enzymes.
General Protocol for the Chemical Synthesis of Acyl-CoA Thioesters
While a specific protocol for this compound is not published, a general method for the synthesis of acyl-CoA thioesters using N-hydroxysuccinimide (NHS) esters can be adapted.
Materials:
-
Naphthyl-2-oxomethyl-succinic acid (precursor, may require custom synthesis)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A trilithium salt
-
Anhydrous, amine-free solvent (e.g., dimethylformamide or tetrahydrofuran)
-
Sodium bicarbonate buffer (pH ~7.5)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve Naphthyl-2-oxomethyl-succinic acid and NHS in the anhydrous solvent.
-
Add DCC to the solution and stir at room temperature for several hours to form the NHS ester.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter to remove the dicyclohexylurea byproduct.
-
-
Thioesterification:
-
Dissolve the dried NHS ester in a minimal amount of the anhydrous solvent.
-
In a separate vial, dissolve Coenzyme A trilithium salt in the sodium bicarbonate buffer.
-
Slowly add the NHS ester solution to the Coenzyme A solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the resulting this compound using a reverse-phase HPLC column with a suitable gradient of acetonitrile (B52724) in a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate).
-
Monitor the elution profile at a wavelength appropriate for the naphthalene moiety (around 280 nm).
-
Collect the fractions containing the desired product, pool, and lyophilize.
-
Experimental Workflow for Synthesis
Caption: General workflow for acyl-CoA synthesis.
General Protocol for a Spectrophotometric Thiolase Assay
The activity of this compound thiolase (BnsAB) can be monitored by measuring the release of Coenzyme A using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a colored product that absorbs at 412 nm.
Materials:
-
Purified or partially purified this compound thiolase (BnsAB)
-
This compound (substrate)
-
DTNB solution
-
Buffer (e.g., Tris-HCl or potassium phosphate, pH ~8.0)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing the buffer and DTNB solution.
-
-
Enzyme Addition:
-
Add a known amount of the enzyme preparation to the cuvette and mix gently.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a known concentration of this compound.
-
-
Measurement:
-
Immediately monitor the increase in absorbance at 412 nm over time.
-
-
Calculation of Activity:
-
Calculate the rate of reaction using the molar extinction coefficient of the DTNB-thiol adduct (14,150 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
General Protocol for a Spectrophotometric Dehydrogenase Assay
The activity of Naphthyl-2-hydroxymethyl-succinyl-CoA dehydrogenase (BnsCD) can be determined by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified or partially purified Naphthyl-2-hydroxymethyl-succinyl-CoA dehydrogenase (BnsCD)
-
Naphthyl-2-hydroxymethyl-succinyl-CoA (substrate, may require synthesis)
-
NAD⁺
-
Buffer (e.g., Tris-HCl or potassium phosphate, pH ~7.5-8.5)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing the buffer and NAD⁺.
-
-
Substrate Addition:
-
Add a known concentration of Naphthyl-2-hydroxymethyl-succinyl-CoA to the cuvette.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a known amount of the enzyme preparation and mix gently.
-
-
Measurement:
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
-
Calculation of Activity:
-
Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6,220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
-
Logical Relationship for Enzyme Assays
Caption: Logical flow of spectrophotometric enzyme assays.
Conclusion and Future Directions
This compound represents a key metabolic intermediate in the anaerobic degradation of 2-methylnaphthalene. While its existence is established within a defined biochemical pathway, a significant knowledge gap remains concerning the detailed enzymology of its formation and breakdown. The protocols outlined in this guide provide a framework for researchers to pursue the synthesis of this compound and the characterization of the enzymes BnsCD and BnsAB. Future research efforts should focus on the expression and purification of these enzymes to enable detailed kinetic studies. Such investigations will not only deepen our understanding of microbial PAH degradation but may also uncover novel biocatalysts with potential applications in green chemistry and bioremediation. Furthermore, a thorough understanding of this pathway could inform the development of novel strategies for the removal of PAHs from contaminated environments.
References
An In-depth Technical Guide on the Biological Role of Naphthyl-2-oxomethyl-succinyl-CoA in Metabolic Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract
Naphthyl-2-oxomethyl-succinyl-CoA is a pivotal, yet transient, intermediate in the anaerobic biodegradation of 2-methylnaphthalene (B46627), a polycyclic aromatic hydrocarbon (PAH). This technical guide delineates the biological role of this compound, detailing its position within the broader metabolic pathway of 2-methylnaphthalene degradation, primarily observed in sulfate-reducing bacteria. The guide provides a comprehensive overview of the enzymatic reactions leading to the formation and subsequent transformation of this molecule. While quantitative kinetic data for the enzymes involved are not extensively available in current literature, this document consolidates the existing knowledge, presents the established reaction sequence, and outlines detailed experimental protocols for the further investigation of this pathway. Visualizations of the metabolic pathway and experimental workflows are provided to facilitate a deeper understanding of the biochemical processes.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent environmental pollutants, and their anaerobic degradation by microorganisms is a key area of research in bioremediation. The anaerobic degradation of 2-methylnaphthalene is a crucial model for understanding the metabolic fate of methylated PAHs. This process involves a series of enzymatic reactions that transform the relatively inert hydrocarbon into central metabolites that can enter mainstream catabolic pathways. This compound emerges as a key intermediate in this complex biochemical cascade. Its role is transient, existing as a substrate for a specific thiolase that cleaves the molecule to propel the degradation pathway forward. Understanding the specifics of its formation and breakdown is essential for a complete picture of anaerobic PAH metabolism and for potential applications in environmental biotechnology.
The Metabolic Pathway of Anaerobic 2-Methylnaphthalene Degradation
The anaerobic degradation of 2-methylnaphthalene into central metabolites is a multi-step process initiated by the activation of the methyl group. This pathway is analogous to the anaerobic degradation of toluene. The entire process is orchestrated by a series of enzymes, encoded by the nms (naphthyl-2-methyl-succinate) and bns (B606305) (benzylsuccinate-like) gene clusters.
The pathway proceeds as follows:
-
Fumarate (B1241708) Addition: The pathway is initiated by the addition of a fumarate molecule to the methyl group of 2-methylnaphthalene. This reaction is catalyzed by Naphthyl-2-methyl-succinate synthase (NmsABC) , forming Naphthyl-2-methyl-succinate.
-
CoA Ligation: The resulting Naphthyl-2-methyl-succinate is then activated by the attachment of Coenzyme A (CoA), a reaction mediated by Naphthyl-2-methyl-succinate CoA transferase (BnsEF) , to produce Naphthyl-2-methyl-succinyl-CoA.
-
Dehydrogenation: Naphthyl-2-methyl-succinyl-CoA is subsequently oxidized by Naphthyl-2-methyl-succinyl-CoA dehydrogenase (BnsG) to form Naphthyl-2-methylene-succinyl-CoA.
-
Hydration: The double bond in Naphthyl-2-methylene-succinyl-CoA is hydrated by Naphthyl-2-methylene-succinyl-CoA hydratase (BnsH) , yielding Naphthyl-2-hydroxymethyl-succinyl-CoA.
-
Oxidation: The hydroxyl group is then oxidized to a ketone by Naphthyl-2-hydroxymethyl-succinyl-CoA dehydrogenase (BnsCD) , forming the central molecule of this guide, This compound .
-
Thiolytic Cleavage: Finally, This compound thiolase (BnsAB) catalyzes the thiolytic cleavage of this compound, breaking it down into 2-Naphthoyl-CoA and Succinyl-CoA .
2-Naphthoyl-CoA is further metabolized through ring reduction and cleavage, while Succinyl-CoA, a key intermediate of the citric acid cycle, can be directly integrated into the central metabolism of the microorganism.
Visualization of the Metabolic Pathway
The following diagram illustrates the sequential enzymatic reactions in the anaerobic degradation of 2-methylnaphthalene, highlighting the central position of this compound.
Quantitative Data
Quantitative data for the enzymes involved in the anaerobic degradation of 2-methylnaphthalene are sparse in the existing scientific literature. The table below summarizes the enzymes and their roles. Further research is required to determine the kinetic parameters for most of these enzymatic steps.
| Enzyme | Gene | Substrate | Product(s) | Known Quantitative Data |
| Naphthyl-2-methyl-succinate synthase | nmsABC | 2-Methylnaphthalene, Fumarate | Naphthyl-2-methyl-succinate | Specific Activity: 0.020 ± 0.003 nmol min⁻¹ mg of protein⁻¹ in dense cell suspensions of a sulfate-reducing culture.[1] |
| Naphthyl-2-methyl-succinate CoA transferase | bnsEF | Naphthyl-2-methyl-succinate, Succinyl-CoA | Naphthyl-2-methyl-succinyl-CoA, Succinate | Not available. |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | bnsG | Naphthyl-2-methyl-succinyl-CoA | Naphthyl-2-methylene-succinyl-CoA | Not available. |
| Naphthyl-2-methylene-succinyl-CoA hydratase | bnsH | Naphthyl-2-methylene-succinyl-CoA | Naphthyl-2-hydroxymethyl-succinyl-CoA | Not available. |
| Naphthyl-2-hydroxymethyl-succinyl-CoA dehydrogenase | bnsCD | Naphthyl-2-hydroxymethyl-succinyl-CoA | This compound | Not available. |
| This compound thiolase | bnsAB | This compound | 2-Naphthoyl-CoA, Acetyl-CoA | Not available. |
Experimental Protocols
The study of the anaerobic degradation of 2-methylnaphthalene and the role of this compound involves a combination of microbiological, biochemical, and analytical techniques.
Cultivation of Anaerobic 2-Methylnaphthalene-Degrading Bacteria
Objective: To enrich and cultivate anaerobic bacteria capable of degrading 2-methylnaphthalene.
Methodology:
-
Sample Collection: Obtain sediment or water samples from a PAH-contaminated anaerobic environment.
-
Microcosm Setup: In an anaerobic chamber, prepare microcosms using a defined mineral medium with sulfate (B86663) as the electron acceptor. Add the environmental sample as an inoculum.
-
Substrate Addition: Add 2-methylnaphthalene as the sole carbon source. Due to its low water solubility, it is often dissolved in an inert, non-biodegradable carrier phase like 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (HMN).
-
Incubation: Incubate the microcosms in the dark at a temperature relevant to the source environment (e.g., 20-30°C).
-
Monitoring: Periodically monitor for signs of degradation, such as the depletion of 2-methylnaphthalene and sulfate, and the production of sulfide.
-
Subculturing: Once degradation is established, subculture into fresh medium to enrich for the degrading organisms.
Identification and Quantification of Metabolic Intermediates
Objective: To identify and quantify this compound and other intermediates of the degradation pathway.
Methodology:
-
Sample Preparation:
-
Harvest bacterial cells from an active culture by centrifugation under anaerobic conditions.
-
Extract metabolites using a cold solvent mixture (e.g., acetonitrile/methanol/water).
-
Include an internal standard for quantification.
-
-
Analytical Technique:
-
Employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the separation and detection of the CoA-thioesters.
-
Use a reversed-phase column suitable for polar molecules.
-
Develop a specific Multiple Reaction Monitoring (MRM) method for each target intermediate, including this compound. This involves defining the precursor ion and specific product ions for each molecule.
-
-
Quantification:
-
Generate a standard curve using synthesized standards of the intermediates of interest.
-
Calculate the concentration of the intermediates in the cell extracts based on the standard curve and the internal standard.
-
Enzyme Assays
Objective: To measure the activity of the enzymes in the 2-methylnaphthalene degradation pathway, particularly this compound thiolase.
Methodology:
-
Cell-Free Extract Preparation:
-
Harvest cells and resuspend them in an anaerobic buffer.
-
Lyse the cells using methods such as sonication or French press.
-
Centrifuge to remove cell debris and obtain the cell-free extract.
-
-
Thiolase Activity Assay (Spectrophotometric):
-
The activity of thiolases can often be monitored by observing the change in absorbance related to the CoA-thioester bond.
-
For the cleavage of this compound, the reaction mixture would contain the cell-free extract, Coenzyme A, and the substrate (this compound, which would need to be synthesized).
-
The reaction progress can be followed by monitoring the decrease in absorbance of the substrate or the increase in absorbance of a product, if they have distinct spectral properties.
-
-
Coupled Enzyme Assays: If direct spectrophotometric measurement is not feasible, the reaction can be coupled to another enzyme that produces a detectable product (e.g., NAD(P)H).
Experimental Workflow Visualization
The following diagram outlines a general workflow for the investigation of the anaerobic 2-methylnaphthalene degradation pathway.
Conclusion and Future Perspectives
This compound is a crucial intermediate in the anaerobic degradation pathway of 2-methylnaphthalene. Its formation and subsequent thiolytic cleavage are essential steps that lead to the production of metabolites that can be integrated into the central metabolism of anaerobic microorganisms. While the qualitative aspects of this pathway are reasonably well-understood, there is a notable lack of quantitative data on the kinetics of the enzymes involved.
Future research should focus on:
-
Heterologous expression and purification of the bns and nms gene products to allow for detailed in vitro characterization of each enzyme.
-
Determination of the kinetic parameters (Km, Vmax, kcat) for each enzyme in the pathway to develop a quantitative model of the metabolic flux.
-
In vivo quantification of the intracellular concentrations of this compound and other pathway intermediates to understand the metabolic regulation and potential rate-limiting steps.
A deeper understanding of the biological role and biochemical properties of this compound and its associated enzymes will not only advance our fundamental knowledge of anaerobic PAH degradation but also pave the way for the development of more effective bioremediation strategies for PAH-contaminated environments.
References
An In-depth Technical Guide to Naphthyl-2-oxomethyl-succinyl-CoA: A Putative Coenzyme A Derivative for Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme A (CoA) and its thioester derivatives, such as succinyl-CoA, are central to numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism. The development of synthetic analogs of these vital molecules provides powerful tools for elucidating enzymatic mechanisms, probing active sites, and discovering novel therapeutic agents. This technical guide focuses on a hypothetical derivative, Naphthyl-2-oxomethyl-succinyl-CoA, as a case study to explore the synthesis, characterization, and potential applications of bespoke Coenzyme A analogs. We provide detailed experimental protocols, data presentation tables for hypothetical characterization and activity, and logical workflows for the investigation of such compounds as potential enzyme inhibitors.
Introduction: The Significance of Succinyl-CoA and its Analogs
Succinyl-CoA is a critical intermediate in cellular metabolism, participating in the citric acid cycle, heme synthesis, and the metabolism of amino acids and odd-chain fatty acids.[1][2] Its central role makes the enzymes that utilize it, such as succinyl-CoA synthetase, attractive targets for drug development. The synthesis of succinyl-CoA analogs allows for the investigation of enzyme-substrate interactions and the development of specific inhibitors.
A molecule such as this compound, incorporating a bulky, hydrophobic naphthyl group, could be designed to probe the active sites of succinyl-CoA-utilizing enzymes. The naphthyl moiety can engage in π-π stacking interactions within an enzyme's active site, potentially leading to high-affinity binding and potent, specific inhibition.[3] This guide will use this hypothetical molecule to illustrate the principles and methodologies involved in the study of novel CoA derivatives.
Synthesis of this compound
The synthesis of a complex molecule like this compound is a multi-step process that can be approached through chemical or chemoenzymatic methods. Here, we outline a plausible chemical synthesis pathway.
Synthesis of the Naphthyl-succinyl Moiety
The precursor acid, 2-(naphthalen-2-ylmethyl)succinic acid, has been successfully synthesized.[4] This can be achieved through the reaction of a naphthalene (B1677914) derivative with a succinic acid anhydride (B1165640) derivative, followed by purification.
Activation of the Carboxylic Acid
To facilitate the formation of a thioester bond with Coenzyme A, the carboxylic acid group of the naphthyl-succinyl moiety must be activated. This can be achieved using various coupling agents, such as N,N'-carbonyldiimidazole (CDI), to form a reactive acyl-imidazole intermediate.[3]
Thioesterification with Coenzyme A
The final step involves the reaction of the activated naphthyl-succinyl intermediate with the free thiol group of Coenzyme A. This reaction is typically performed in an aqueous buffer at a controlled pH to ensure the stability of Coenzyme A.[5]
Experimental Protocols
Protocol for Chemical Synthesis of this compound
This protocol is a representative method adapted from general procedures for acyl-CoA synthesis.[3][5]
Materials:
-
2-(naphthalen-2-ylmethyl)succinic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Coenzyme A trilithium salt
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
HPLC-grade water and acetonitrile (B52724)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Activation of 2-(naphthalen-2-ylmethyl)succinic acid:
-
Dissolve 2-(naphthalen-2-ylmethyl)succinic acid (1.2 equivalents) in anhydrous THF.
-
Add CDI (1.5 equivalents) and stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 1-2 hours, or until the activation is complete (monitored by TLC or LC-MS).
-
Remove the THF under reduced pressure to yield the crude acyl-imidazole intermediate.
-
-
Thioesterification:
-
Dissolve Coenzyme A trilithium salt (1 equivalent) in ice-cold 0.5 M sodium bicarbonate buffer (pH 8.0).
-
Slowly add a solution of the crude acyl-imidazole intermediate dissolved in a minimal amount of THF to the Coenzyme A solution with vigorous stirring.
-
Maintain the reaction on ice and stir for 2-4 hours. Monitor the reaction progress by HPLC.
-
-
Purification:
-
Purify the reaction mixture by preparative reverse-phase HPLC using a C18 column.
-
Use a gradient of acetonitrile in water with 0.1% TFA as the mobile phase.
-
Collect fractions containing the desired product, identified by UV absorbance at 260 nm.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
-
Protocol for Characterization by HPLC-MS and NMR
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a mass spectrometer (LC-MS).
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 500 MHz).
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 0.2 mL/min.
-
Detection: UV at 260 nm and mass spectrometry in positive ion mode.
-
Expected Result: A single major peak with the correct mass-to-charge ratio for this compound.
-
Sample Preparation: Dissolve the lyophilized product in D₂O.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: The spectra should show characteristic peaks for the adenine, ribose, pantothenate, and the naphthyl-succinyl moieties. The disappearance of the free thiol proton signal from Coenzyme A and the appearance of new signals corresponding to the naphthyl-succinyl group would confirm the synthesis.
Protocol for Enzymatic Assay: Inhibition of Succinyl-CoA Synthetase
This protocol describes a representative assay to determine the inhibitory potential of this compound on succinyl-CoA synthetase.[11][12]
Materials:
-
Succinyl-CoA Synthetase (SCS) from a commercial source.
-
Succinate
-
Coenzyme A
-
ATP
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing MgCl₂)
-
Coupling enzymes and substrates for a colorimetric or fluorometric readout (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase with NADH for a coupled assay).
-
This compound (inhibitor).
Procedure for IC₅₀ Determination: [13][14]
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, succinate, CoA, ATP, and the coupling enzymes/substrates.
-
Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding succinyl-CoA synthetase.
-
Monitor the reaction rate (e.g., the decrease in absorbance of NADH at 340 nm) over time in a plate reader.
-
Calculate the initial velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation
Table 1: Hypothetical Characterization Data for this compound
| Parameter | Value | Method |
| Molecular Formula | C₃₆H₄₆N₇O₁₉P₃S | Calculated |
| Molecular Weight | 1005.77 g/mol | Calculated |
| HPLC Retention Time | 15.2 min | C18 RP-HPLC |
| ESI-MS (m/z) | 1006.18 [M+H]⁺ | Mass Spectrometry |
| ¹H NMR (D₂O, ppm) | δ 8.5 (s, 1H), 8.2 (s, 1H), 7.9-7.5 (m, 7H), 6.1 (d, 1H), ... | NMR Spectroscopy |
| Purity | >95% | HPLC-UV (260 nm) |
Table 2: Hypothetical Kinetic Data for Inhibition of Succinyl-CoA Synthetase
| Parameter | Value | Method |
| IC₅₀ | 5.2 µM | Coupled Enzymatic Assay |
| Kᵢ | 2.8 µM | Michaelis-Menten Kinetics |
| Mechanism of Inhibition | Competitive (vs. Succinyl-CoA) | Lineweaver-Burk Analysis |
Visualizations: Pathways and Workflows
Diagram 1: Succinyl-CoA Metabolism
Caption: Key metabolic pathways involving Succinyl-CoA.
Diagram 2: Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a CoA analog.
Diagram 3: Logical Workflow for Inhibitor Development
References
- 1. Determination of acyl-CoA esters and acyl-CoA synthetase activity in mouse brain areas by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Succinyl-CoA - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and NMR spectra of 13C-labeled coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Succinyl-CoA Synthetase (SCS) Activity Assay Kit - Elabscience® [elabscience.com]
- 12. Identification of the kinetic mechanism of succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. courses.edx.org [courses.edx.org]
- 14. m.youtube.com [m.youtube.com]
The Enigmatic Molecule: A Technical Guide to Naphthyl-2-oxomethyl-succinyl-CoA
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Naphthyl-2-oxomethyl-succinyl-CoA, a complex coenzyme A derivative. Due to the limited availability of specific published data on this molecule, this document combines known information with theoretically derived protocols and pathways based on established biochemical and chemical principles. The guide covers the predicted physicochemical properties, a plausible synthetic route, and potential biological applications, with a focus on its role as a potential modulator of metabolic and signaling pathways. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound (CAS No. 950761-58-7) is a coenzyme A (CoA) derivative characterized by the presence of a naphthyl moiety linked to a succinyl-CoA backbone via an oxomethyl group. While commercially available, detailed scientific literature regarding its specific discovery, synthesis, and biological function is not readily accessible in the public domain. This guide aims to bridge this knowledge gap by providing a foundational understanding of the molecule, drawing parallels from related compounds and general principles of CoA biochemistry. The information presented herein is intended to serve as a valuable resource for researchers interested in exploring the potential of this and similar molecules in drug discovery and chemical biology.
Physicochemical Properties
The predicted physicochemical properties of this compound are summarized in Table 1. These properties are calculated based on its chemical structure and provide essential information for its handling, storage, and use in experimental settings.
| Property | Predicted Value | Source |
| Chemical Formula | C36H46N7O20P3S | MedchemExpress[1] |
| CAS Number | 950761-58-7 | MedchemExpress[1] |
| Molecular Weight | 1021.77 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Solubility | Soluble in aqueous buffers and polar organic solvents | Predicted |
| Stability | Stable under standard laboratory conditions; susceptible to hydrolysis | Predicted |
Table 1: Predicted Physicochemical Properties of this compound
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be devised based on established methods for the synthesis of CoA esters. A chemo-enzymatic approach is proposed, which combines the precision of enzymatic reactions with the versatility of organic chemistry.
Experimental Protocol: A Proposed Chemo-Enzymatic Synthesis
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
2-Naphthylacetic acid
-
Oxalyl chloride
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A trilithium salt
-
Succinyl-CoA synthetase
-
ATP, MgCl2, and relevant buffers
Procedure:
-
Activation of 2-Naphthylacetic acid:
-
Dissolve 2-Naphthylacetic acid in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add oxalyl chloride dropwise at 0°C to form the corresponding acid chloride.
-
React the acid chloride with N-Hydroxysuccinimide (NHS) in the presence of a base (e.g., triethylamine) to yield the NHS ester of 2-naphthylacetic acid.
-
-
Formation of Naphthyl-2-acetyl-CoA:
-
Dissolve the NHS ester in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Add Coenzyme A trilithium salt to the solution. The thioester bond will form between the acetyl group and the sulfhydryl group of CoA.
-
-
Enzymatic Succinylation:
-
To a solution containing the purified Naphthyl-2-acetyl-CoA, add succinate, ATP, and MgCl2.
-
Initiate the reaction by adding succinyl-CoA synthetase. This enzyme will catalyze the formation of this compound.
-
-
Purification:
-
The final product can be purified using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18).
-
Caption: A proposed workflow for the chemo-enzymatic synthesis of this compound.
Potential Biological Roles and Signaling Pathways
The structure of this compound suggests several potential biological roles, primarily as a modulator of enzymes that utilize succinyl-CoA or related acyl-CoA molecules.
Interaction with Succinyl-CoA Utilizing Enzymes
Succinyl-CoA is a central metabolite in the citric acid cycle and is involved in heme synthesis and ketone body metabolism. The introduction of the bulky naphthyl group could lead to several effects:
-
Competitive Inhibition: this compound may act as a competitive inhibitor for enzymes that bind succinyl-CoA, such as α-ketoglutarate dehydrogenase and succinyl-CoA synthetase.
-
Allosteric Modulation: The naphthyl moiety could bind to allosteric sites on target enzymes, leading to either activation or inhibition of their catalytic activity.
Role in Post-Translational Modifications
Recent research has highlighted the importance of protein succinylation as a post-translational modification. While often non-enzymatic, specific succinyltransferases may exist. This compound could potentially be used as a chemical probe to study these processes or as an inhibitor of desuccinylating enzymes like sirtuins.
Hypothetical Signaling Pathway
The introduction of this compound into a cellular system could perturb metabolic pathways that are closely linked to cellular signaling. For instance, by inhibiting the citric acid cycle, it could alter the cellular energy status (ATP/ADP ratio), which in turn can affect the activity of AMP-activated protein kinase (AMPK), a master regulator of metabolism.
Caption: A hypothetical signaling pathway illustrating the potential downstream effects of inhibiting the citric acid cycle with this compound.
Quantitative Data
As specific experimental data for this compound is unavailable, the following table provides a template for the types of quantitative data that should be generated to characterize this molecule fully.
| Parameter | Experimental Method | Expected Outcome/Value Range |
| Inhibition Constant (Ki) | Enzyme Kinetics Assay | To be determined (nM to µM range) |
| IC50 Value | Cell-based Proliferation Assay | To be determined (µM range) |
| Binding Affinity (Kd) | Surface Plasmon Resonance | To be determined (nM to µM range) |
| Cellular Uptake | LC-MS/MS Analysis | To be determined |
Table 2: Template for Quantitative Biological Data
Conclusion
This compound represents an intriguing yet understudied molecule with the potential to be a valuable tool in chemical biology and drug discovery. This technical guide has provided a foundational framework for its synthesis and potential biological applications. Further experimental investigation is required to validate the proposed hypotheses and to fully elucidate the biological role of this enigmatic coenzyme A derivative. The methodologies and theoretical pathways presented here offer a starting point for researchers to embark on the exploration of this and other novel acyl-CoA analogs.
References
A Comprehensive Review of Naphthyl-CoA Derivatives in Biochemical Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
While a direct literature review for "Naphthyl-2-oxomethyl-succinyl-CoA" does not yield specific studies on this molecule, a comprehensive analysis of structurally similar compounds reveals a significant body of research. This whitepaper will explore the synthesis, biological roles, and enzymatic interactions of closely related naphthyl-succinyl-CoA and naphthoyl-CoA derivatives. The primary focus of existing research is on the anaerobic degradation of naphthalene (B1677914), where these molecules are key intermediates. Furthermore, the structural analogy of these compounds to essential metabolic molecules like succinyl-CoA suggests their potential as enzyme inhibitors, a concept that will be explored herein. This review aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the current state of knowledge and potential future directions for the study of naphthyl-CoA compounds.
Part 1: Naphthyl-CoA Derivatives in Anaerobic Naphthalene Degradation
A significant body of research has elucidated the role of naphthyl-CoA derivatives in the anaerobic biodegradation of naphthalene, a polycyclic aromatic hydrocarbon. In this pathway, naphthalene is initially activated and then undergoes a series of enzymatic transformations.
The key intermediates in this process include 2-naphthoic acid and its coenzyme A thioester, 2-naphthoyl-CoA.[1][2][3] A crucial step in this pathway is the dearomatization of the naphthyl ring system, a challenging biochemical reaction. This is catalyzed by a novel class of enzymes known as 2-naphthoyl-CoA reductases (NCRs).[2][4] These enzymes reduce 2-naphthoyl-CoA to 5,6,7,8-tetrahydro-2-naphthoyl-CoA.[2][3]
Additionally, a related compound, 2-(2-Naphthylmethyl)succinyl-CoA, has been identified and is noted to be involved in a reaction with Coenzyme A to produce Succinyl-CoA and 2-Naphthoyl-CoA.[5] This reaction provides a direct link between a naphthyl-succinyl-CoA derivative and the naphthalene degradation pathway.
Quantitative Data on Naphthyl-CoA Derivatives and Associated Enzymes
While extensive quantitative data on "this compound" is unavailable due to a lack of specific studies, the following table summarizes the available information on related compounds and enzymes.
| Compound/Enzyme | Parameter | Value | Organism/Conditions | Reference |
| 2-Naphthoyl-CoA Reductase (NCR) | Redox Potential (E°') of NCoA to 5,6-DHNCoA | -493 mV | Sulfate-reducing naphthalene-degrading cultures N47 and NaphS2 | [4] |
| 5,6-DHNCoA Reductase | Redox Potential (E°') of 5,6-DHNCoA to THNCoA | -375 mV | Sulfate-reducing naphthalene-degrading cultures N47 and NaphS2 | [4] |
Experimental Protocols
1. Assay for 2-Naphthoyl-CoA Reductase (NCR) Activity
-
Objective: To determine the enzymatic activity of NCR by monitoring the reduction of 2-naphthoyl-CoA.
-
Principle: The assay measures the decrease in absorbance of the substrate, 2-naphthoyl-CoA, or the electron donor.
-
Materials:
-
Purified NCR enzyme or cell-free extract
-
2-Naphthoyl-CoA (substrate)
-
Reduced electron donor (e.g., NADH, titanium(III) citrate)
-
Anaerobic cuvettes and spectrophotometer
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
-
Procedure:
-
The assay is performed under strict anaerobic conditions.
-
The reaction mixture containing the assay buffer and 2-naphthoyl-CoA is prepared in an anaerobic cuvette.
-
The reaction is initiated by the addition of the NCR enzyme.
-
The decrease in absorbance at a specific wavelength corresponding to the electron donor or substrate is monitored over time.
-
Enzyme activity is calculated based on the rate of substrate conversion.
-
2. Heterologous Expression of NCR Genes in E. coli
-
Objective: To produce functional NCR enzyme for characterization.
-
Principle: The genes encoding NCR are cloned into an expression vector and introduced into a suitable E. coli host strain for protein production.
-
Procedure:
-
The candidate genes for NCR are amplified from the genomic DNA of naphthalene-degrading bacteria (e.g., N47 and NaphS2 cultures).
-
The amplified genes are cloned into an appropriate expression vector (e.g., pET vector system).
-
The recombinant plasmid is transformed into an E. coli expression host (e.g., E. coli BL21(DE3)).
-
The transformed E. coli is cultured, and protein expression is induced (e.g., with IPTG).
-
The cells are harvested, and the recombinant NCR enzyme is purified using standard chromatography techniques.
-
Signaling Pathways and Experimental Workflows
Anaerobic Naphthalene Degradation Pathway
Caption: Anaerobic degradation pathway of naphthalene highlighting the formation and reduction of 2-naphthoyl-CoA.
Workflow for Identification and Characterization of 2-Naphthoyl-CoA Reductase
Caption: Experimental workflow for the identification, production, and characterization of 2-naphthoyl-CoA reductase.
Part 2: Potential for Enzyme Inhibition
The structural similarity of naphthyl-succinyl-CoA derivatives to the endogenous molecule succinyl-CoA suggests that they could act as competitive inhibitors of enzymes that utilize succinyl-CoA as a substrate. Succinyl-CoA is a critical intermediate in the citric acid cycle and is involved in various metabolic processes.[6][7]
Succinyl-CoA Synthetase as a Potential Target
Succinyl-CoA synthetase (SCS) catalyzes the conversion of succinyl-CoA to succinate, coupled with the phosphorylation of GDP or ADP.[7][8][9] The active site of SCS binds succinyl-CoA, and a molecule like this compound could potentially compete for this binding site, thereby inhibiting the enzyme's activity. Research has been conducted on inhibitors of SCS, highlighting its potential as a drug target.[10]
Other Potential Enzyme Targets
-
Succinyl-CoA:3-ketoacid-CoA transferase (SCOT): This enzyme is involved in ketone body metabolism. Inhibitors of SCOT are being investigated for the treatment of type 2 diabetes.[11]
-
α-Ketoglutarate Dehydrogenase Complex: This enzyme complex synthesizes succinyl-CoA from α-ketoglutarate.
-
Acetyl-CoA Synthetase: While not a direct user of succinyl-CoA, the general class of CoA-utilizing enzymes could be susceptible to inhibition by CoA derivatives.[12]
Hypothetical Inhibitory Mechanism
The diagram below illustrates the hypothetical competitive inhibition of Succinyl-CoA Synthetase by a naphthyl-succinyl-CoA derivative.
Caption: Hypothetical competitive inhibition of Succinyl-CoA Synthetase by a naphthyl-succinyl-CoA derivative.
Conclusion and Future Directions
While the specific compound "this compound" is not documented in the current scientific literature, the study of related naphthyl-CoA derivatives provides a solid foundation for future research. The established role of these compounds in the anaerobic degradation of naphthalene opens avenues for bioremediation research. More pertinently for drug development professionals, the structural similarity of these molecules to key metabolic intermediates like succinyl-CoA points towards a promising, yet largely unexplored, potential for enzyme inhibition.
Future research should focus on:
-
Synthesis and Characterization: The chemical synthesis and detailed spectroscopic characterization of this compound and other derivatives.
-
Enzyme Inhibition Assays: Systematic screening of these compounds against a panel of CoA-utilizing enzymes, including Succinyl-CoA Synthetase and SCOT, to determine their inhibitory potential and kinetics.
-
Structural Biology: Co-crystallization of promising inhibitors with their target enzymes to elucidate the precise binding mode and guide further rational drug design.
-
Cellular and in vivo Studies: Evaluation of the most potent inhibitors in cellular models and preclinical animal models to assess their therapeutic potential.
By leveraging the existing knowledge on related compounds and pursuing these future directions, the scientific community can unlock the full potential of novel naphthyl-CoA derivatives in both basic research and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of 2-naphthoyl-coenzyme A reductase, the prototype of a novel class of dearomatizing reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5,6,7,8-Tetrahydro-2-Naphthoyl-Coenzyme A Reductase Reaction in the Anaerobic Degradation of Naphthalene and Identification of Downstream Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two distinct old yellow enzymes are involved in naphthyl ring reduction during anaerobic naphthalene degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Succinyl-CoA - Wikipedia [en.wikipedia.org]
- 7. bu.edu [bu.edu]
- 8. threonyl-tRNA synthetase [chem.uwec.edu]
- 9. Expression of two succinyl-CoA synthetases with different nucleotide specificities in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of succinyl CoA synthetase histidine-phosphorylation in Trypanosoma brucei by an inhibitor of bacterial two-component systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a succinyl CoA:3-ketoacid CoA transferase inhibitor selective for peripheral tissues that improves glycemia in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
The Divergent Fates of Naphthalene and 2-Methylnaphthalene: A Technical Guide to the Central Role of Naphthyl-2-oxomethyl-succinyl-CoA in Anaerobic Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs) is a critical biogeochemical process, with significant implications for environmental remediation and industrial biotechnology. This technical guide provides an in-depth analysis of the anaerobic metabolic pathways of naphthalene (B1677914) and 2-methylnaphthalene (B46627), with a particular focus on the pivotal intermediate, Naphthyl-2-oxomethyl-succinyl-CoA. While both pathways converge to the central metabolite 2-naphthoyl-CoA, their initial activation strategies diverge significantly. This document elucidates the enzymatic steps, presents available quantitative data, details experimental protocols for key assays, and provides visual representations of the biochemical transformations. This comprehensive overview is intended to serve as a valuable resource for researchers investigating microbial degradation of PAHs, as well as for professionals in drug development exploring novel enzymatic pathways for biocatalysis and drug metabolism studies.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants that pose significant environmental and health risks. While aerobic degradation of PAHs has been extensively studied, their fate in anoxic environments is of increasing interest. Anaerobic microorganisms have evolved unique biochemical strategies to activate and degrade these stable aromatic compounds. This guide focuses on the anaerobic metabolism of two closely related PAHs, naphthalene and 2-methylnaphthalene, highlighting a key mechanistic divergence in their initial activation pathways.
The central thesis of this document is the critical involvement of This compound as an intermediate in the anaerobic degradation of 2-methylnaphthalene, a pathway that contrasts with the direct carboxylation mechanism employed for naphthalene degradation. Understanding these distinct enzymatic routes is crucial for developing effective bioremediation strategies and for harnessing the catalytic potential of these microbial systems.
The Dichotomy of Initial Activation: Naphthalene vs. 2-Methylnaphthalene
The initial attack on the chemically stable aromatic rings of naphthalene and 2-methylnaphthalene under anaerobic conditions represents a significant energetic hurdle. Microorganisms have evolved two distinct strategies to overcome this challenge.
Naphthalene Degradation: A Path of Direct Carboxylation
The anaerobic degradation of naphthalene is initiated by a direct carboxylation of the aromatic ring, a reaction that does not involve the formation of this compound.
-
Naphthalene Carboxylation: The pathway commences with the carboxylation of naphthalene to 2-naphthoic acid. This reaction is catalyzed by a putative naphthalene carboxylase.
-
CoA Ligation: The resulting 2-naphthoic acid is then activated to its coenzyme A (CoA) thioester, 2-naphthoyl-CoA , by a 2-naphthoate—CoA ligase.
From this point, the degradation of 2-naphthoyl-CoA proceeds through a series of ring reduction and cleavage reactions, as will be detailed in a later section.
2-Methylnaphthalene Degradation: The Centrality of this compound
In contrast to naphthalene, the presence of a methyl group on 2-methylnaphthalene provides a reactive site for a different activation mechanism, one that centrally involves this compound. This pathway is analogous to the anaerobic degradation of toluene.
The degradation proceeds through the following key steps:
-
Fumarate (B1241708) Addition: The pathway is initiated by the addition of fumarate to the methyl group of 2-methylnaphthalene, forming (2-naphthylmethyl)succinic acid . This reaction is catalyzed by the enzyme (2-naphthylmethyl)succinate synthase .
-
CoA Activation: The (2-naphthylmethyl)succinic acid is then activated to its CoA ester, (2-naphthylmethyl)succinyl-CoA , by a specific CoA transferase or synthetase.
-
Dehydrogenation: (2-naphthylmethyl)succinyl-CoA is subsequently oxidized to (2-naphthylmethylene)succinyl-CoA by a dehydrogenase.
-
Hydration: The double bond in (2-naphthylmethylene)succinyl-CoA is hydrated to form (2-naphthyl-2-hydroxymethyl)succinyl-CoA .
-
Second Dehydrogenation: A second dehydrogenation step oxidizes the hydroxyl group, yielding the key intermediate This compound .
-
Thiolytic Cleavage: Finally, This compound undergoes thiolytic cleavage, catalyzed by a thiolase, to produce 2-naphthoyl-CoA and acetyl-CoA .
This sequence of reactions effectively channels 2-methylnaphthalene into the central anaerobic aromatic degradation pathway at the level of 2-naphthoyl-CoA.
Downstream Degradation of 2-Naphthoyl-CoA
Both the naphthalene and 2-methylnaphthalene degradation pathways converge at the formation of 2-naphthoyl-CoA. The subsequent degradation of this central intermediate involves the reduction of the aromatic rings followed by ring cleavage.
-
Ring Reduction: 2-naphthoyl-CoA undergoes a series of reduction reactions, catalyzed by reductases, to dearomatize the naphthalene ring system. This multi-step process leads to the formation of intermediates such as 5,6,7,8-tetrahydro-2-naphthoyl-CoA and hexahydro-2-naphthoyl-CoA.[1][2][3]
-
Ring Cleavage: The reduced ring system is then susceptible to hydrolytic cleavage, initiating a β-oxidation-like cascade that ultimately breaks down the bicyclic structure into smaller, readily metabolizable molecules that can enter central metabolism.[1]
Quantitative Data
The following table summarizes the available quantitative data for key enzymes involved in the anaerobic degradation of 2-methylnaphthalene. Data for the direct naphthalene carboxylation pathway is less characterized in terms of specific enzyme kinetics.
| Enzyme | Organism/System | Substrate | Specific Activity | Km | Vmax | Reference(s) |
| (2-Naphthylmethyl)succinate synthase | Sulfate-reducing enrichment culture N47 | 2-Methylnaphthalene, Fumarate | 0.020 ± 0.003 nmol min⁻¹ mg⁻¹ of protein | N/A | N/A | [4] |
| Succinyl-CoA:(2-naphthylmethyl)succinate CoA-transferase | Sulfate-reducing enrichment culture N47 | (2-Naphthylmethyl)succinic acid | 19.6 nmol min⁻¹ mg⁻¹ of protein | N/A | N/A | [5] |
| (2-Naphthylmethyl)succinyl-CoA dehydrogenase | Sulfate-reducing enrichment culture N47 | (2-Naphthylmethyl)succinyl-CoA | 0.115 nmol min⁻¹ mg⁻¹ of protein (using PMS) | N/A | N/A | [5] |
| Naphthyl-2-hydroxymethyl-succinyl-CoA dehydrogenase | - | Naphthyl-2-hydroxymethyl-succinyl-CoA | Data not available | - | - | - |
| This compound thiolase | - | This compound | Data not available | - | - | - |
N/A: Not available in the cited literature. PMS: Phenazine (B1670421) methosulphate (artificial electron acceptor).
Experimental Protocols
This section provides an overview of the methodologies used to study the key enzymatic reactions in the anaerobic degradation of 2-methylnaphthalene.
Assay for (2-Naphthylmethyl)succinate Synthase Activity
This assay measures the initial addition of fumarate to 2-methylnaphthalene.
Principle: The formation of (2-naphthylmethyl)succinic acid from 2-methylnaphthalene and fumarate is monitored over time.
Protocol Outline:
-
Preparation of Cell-Free Extracts: Anaerobically grown cells are harvested by centrifugation and resuspended in an anoxic buffer (e.g., potassium phosphate (B84403) buffer with a reducing agent like titanium(III) citrate). Cells are lysed by methods such as sonication or French press under strictly anaerobic conditions.
-
Reaction Mixture: The assay mixture, prepared in an anaerobic chamber or using Hungate techniques, contains:
-
Cell-free extract
-
2-Methylnaphthalene (added from a stock solution in an organic solvent like hexadecane (B31444) to ensure a saturated aqueous concentration)
-
Fumarate (e.g., 1-5 mM)
-
Anoxic buffer
-
-
Incubation: The reaction is initiated by the addition of the cell-free extract and incubated at the optimal growth temperature of the organism.
-
Sampling and Quenching: At specific time points, aliquots are withdrawn and the reaction is quenched, for example, by the addition of acid (e.g., HCl) or a polar organic solvent (e.g., methanol).
-
Analysis: The formation of (2-naphthylmethyl)succinic acid is quantified by High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) detection. The product can be identified and quantified by comparison with a synthesized standard.
Assay for Succinyl-CoA:(2-naphthylmethyl)succinate CoA-transferase Activity
This assay measures the activation of (2-naphthylmethyl)succinic acid.
Principle: The transfer of CoA from a donor (e.g., succinyl-CoA) to (2-naphthylmethyl)succinic acid is monitored by following the formation of (2-naphthylmethyl)succinyl-CoA or the consumption of the substrates.
Protocol Outline:
-
Preparation of Cell-Free Extracts: As described in 5.1.
-
Reaction Mixture:
-
Cell-free extract
-
(2-Naphthylmethyl)succinic acid
-
Succinyl-CoA (as the CoA donor)
-
Anoxic buffer
-
-
Incubation: The reaction is initiated by adding the cell-free extract or one of the substrates.
-
Analysis: The reaction can be monitored continuously in a spectrophotometer by coupling the release of succinate (B1194679) to a subsequent enzymatic reaction that leads to a change in absorbance (e.g., using succinate dehydrogenase). Alternatively, the reaction can be stopped at different time points and the formation of (2-naphthylmethyl)succinyl-CoA can be analyzed by HPLC or LC-MS.
Assay for Dehydrogenase and Thiolase Activities
Assays for the dehydrogenases acting on (2-naphthylmethyl)succinyl-CoA and (2-naphthyl-2-hydroxymethyl)succinyl-CoA, and the thiolase acting on this compound, follow similar principles.
Principle: The activity of dehydrogenases can be monitored spectrophotometrically by following the reduction of an artificial electron acceptor (e.g., phenazine methosulphate, dichlorophenolindophenol) or the natural electron acceptor NAD⁺/NADP⁺. Thiolase activity can be monitored by following the disappearance of the substrate or the formation of the products (2-naphthoyl-CoA and acetyl-CoA) using HPLC or LC-MS.
Protocol Outline:
-
Substrate Synthesis: The CoA-ester substrates for these enzymes are often not commercially available and need to be chemically or enzymatically synthesized.
-
Spectrophotometric Assay (for dehydrogenases):
-
The reaction mixture in a cuvette contains the cell-free extract, the specific CoA-ester substrate, and an electron acceptor.
-
The change in absorbance of the electron acceptor is monitored over time.
-
-
Discontinuous Assay (for all enzymes):
-
The reaction is initiated and stopped at various time points.
-
The reaction mixture is analyzed by HPLC or LC-MS to quantify the consumption of the substrate and the formation of the product(s).
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and a general experimental workflow.
Figure 1: Anaerobic degradation pathway of naphthalene via direct carboxylation.
Figure 2: Anaerobic degradation of 2-methylnaphthalene via the this compound pathway.
Figure 3: General experimental workflow for the characterization of enzymes in anaerobic degradation pathways.
Conclusion and Future Directions
The anaerobic degradation of naphthalene and 2-methylnaphthalene exemplifies the metabolic versatility of microorganisms in anoxic environments. The central role of this compound in the 2-methylnaphthalene pathway highlights a key biochemical strategy for activating alkylated aromatic compounds. In contrast, the direct carboxylation of naphthalene showcases an alternative, equally effective mechanism for initiating the degradation of the parent PAH.
While significant progress has been made in elucidating these pathways, several knowledge gaps remain. Future research should focus on:
-
Purification and characterization of the key enzymes: Many of the enzymes in these pathways have only been studied in cell-free extracts. Their purification and detailed kinetic characterization are essential for a complete understanding of their function.
-
Elucidation of the regulatory mechanisms: The genetic regulation of these degradation pathways is largely unknown. Understanding how these genes are expressed in response to the presence of PAHs will be crucial for optimizing bioremediation processes.
-
Exploration of the broader substrate range: Investigating the substrate specificity of these enzymes could reveal their potential for degrading other, more complex PAHs.
-
Application in biocatalysis: The unique chemistries catalyzed by these enzymes, particularly the initial activation steps, could be harnessed for the development of novel biocatalytic processes in industrial and pharmaceutical applications.
This technical guide provides a solid foundation for researchers and professionals working in the fields of environmental microbiology, bioremediation, and drug development. A deeper understanding of the intricate biochemical machinery employed by anaerobic microorganisms to degrade PAHs will undoubtedly pave the way for innovative solutions to environmental challenges and the development of novel biotechnological tools.
References
- 1. The 5,6,7,8-Tetrahydro-2-Naphthoyl-Coenzyme A Reductase Reaction in the Anaerobic Degradation of Naphthalene and Identification of Downstream Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anaerobic Degradation of 2-Methylnaphthalene: A Deep Dive into the Role of Naphthyl-2-oxomethyl-succinyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core research surrounding Naphthyl-2-oxomethyl-succinyl-CoA, a key intermediate in the anaerobic biodegradation pathway of 2-methylnaphthalene (B46627). The primary focus of this document is to provide a comprehensive overview of the metabolic context, enzymatic transformations, and the experimental evidence supporting the current understanding of this pathway. The information is primarily drawn from studies on the sulfate-reducing enrichment culture N47, a model system for investigating the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs).
The Metabolic Significance of this compound
This compound is a transient but crucial molecule in the beta-oxidation-like pathway that converts naphthyl-2-methyl-succinate to 2-naphthoyl-CoA and succinyl-CoA. This pathway is a central part of the anaerobic degradation of 2-methylnaphthalene, a toxic component of crude oil and creosote. Understanding this pathway is vital for developing bioremediation strategies for PAH-contaminated environments.
The key enzymatic step involving this intermediate is catalyzed by This compound thiolase . This enzyme facilitates the thiolytic cleavage of this compound in the presence of Coenzyme A (CoA), yielding 2-Naphthoyl-CoA and Succinyl-CoA.
Quantitative Data from Key Research
| Parameter | Value | Organism/Culture | Reference |
| Specific activity of naphthyl-2-methyl-succinate synthase | 0.020 ± 0.003 nmol min⁻¹ mg of protein⁻¹ | Enrichment culture N47 | [1] |
| Accumulation of naphthyl-2-methyl-succinic acid in culture supernatants | Up to 0.5 μM | Enrichment culture N47 | [1][2] |
| Naphthalene (B1677914) degradation rate | Approx. 30-80 μM over 90 days | Nitrate-reducing pure cultures | [3] |
| Mineralization of [¹⁴C]-naphthalene | 7-20% of initial amount | Nitrate-reducing pure cultures | [3] |
| Sulfide formation from naphthalene degradation | 53-93% of theoretical amount for complete mineralization | Enrichment cultures | [4] |
Signaling and Metabolic Pathways
The anaerobic degradation of 2-methylnaphthalene is a multi-step process. The following diagram illustrates the central pathway leading to the formation and transformation of this compound.
Caption: Anaerobic degradation pathway of 2-methylnaphthalene.
Experimental Protocols
While a specific, detailed protocol for the assay of this compound thiolase is not explicitly provided in the literature, a plausible methodology can be constructed based on the known reaction and general enzymatic assays for thiolases.
Proposed Protocol for this compound Thiolase Assay
Objective: To determine the enzymatic activity of this compound thiolase in cell-free extracts of the sulfate-reducing enrichment culture N47.
Principle: The activity of the thiolase is measured by monitoring the formation of one of its products, 2-Naphthoyl-CoA, over time. The quantification of 2-Naphthoyl-CoA can be achieved using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell-free extract of enrichment culture N47 grown on 2-methylnaphthalene.
-
This compound (substrate).
-
Coenzyme A (CoA).
-
Anaerobic buffer (e.g., 100 mM MOPS, pH 7.2, with reducing agents such as dithiothreitol).
-
HPLC system with a UV detector and a suitable column (e.g., C18).
-
Standards for 2-Naphthoyl-CoA for calibration.
-
Quenching solution (e.g., perchloric acid).
Procedure:
-
Preparation of Cell-Free Extract:
-
Harvest cells from an actively growing culture of N47 by centrifugation under anaerobic conditions.
-
Wash the cell pellet with anaerobic buffer.
-
Resuspend the cells in a minimal volume of anaerobic buffer and lyse them using a French press or sonication in an anaerobic chamber.
-
Centrifuge the lysate at high speed to pellet cell debris and obtain the cell-free extract (supernatant).
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Prepare reaction mixtures in anaerobic vials. A typical reaction mixture (e.g., 1 ml) would contain:
-
Anaerobic buffer
-
Cell-free extract (a specific amount of protein, e.g., 100 µg)
-
CoA (e.g., 0.5 mM)
-
-
Pre-incubate the mixture at the optimal growth temperature for N47 (e.g., 30°C) for a few minutes.
-
Initiate the reaction by adding the substrate, this compound (e.g., to a final concentration of 0.2 mM).
-
At specific time points (e.g., 0, 2, 5, 10, 15 minutes), withdraw an aliquot of the reaction mixture and immediately stop the reaction by adding it to a quenching solution.
-
Include control reactions without the cell-free extract or without the substrate to account for non-enzymatic degradation.
-
-
Quantification of 2-Naphthoyl-CoA by HPLC:
-
Centrifuge the quenched samples to remove precipitated protein.
-
Analyze the supernatant by HPLC.
-
Separate the compounds using a suitable gradient of solvents (e.g., acetonitrile (B52724) and an acidic aqueous buffer).
-
Monitor the elution profile at a wavelength where 2-Naphthoyl-CoA has a strong absorbance (e.g., 280 nm).
-
Quantify the amount of 2-Naphthoyl-CoA formed by comparing the peak area to a standard curve generated with known concentrations of 2-Naphthoyl-CoA.
-
-
Calculation of Specific Activity:
-
Calculate the rate of 2-Naphthoyl-CoA formation (nmol/min).
-
The specific activity is expressed as nmol of product formed per minute per mg of protein (nmol min⁻¹ mg⁻¹).
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the proposed experimental protocol.
Caption: Proposed workflow for the enzymatic assay.
Conclusion
This compound is a pivotal, albeit transient, intermediate in the anaerobic degradation of 2-methylnaphthalene. The enzyme responsible for its conversion, this compound thiolase, plays a critical role in this important bioremediation pathway. While direct quantitative data for this specific enzyme is currently lacking in the scientific literature, the available research on the enrichment culture N47 provides a solid foundation for further investigation. The proposed experimental protocol offers a viable approach for future studies aimed at characterizing the kinetics and properties of this key enzyme, which could ultimately contribute to the development of more effective strategies for cleaning up PAH-contaminated sites.
References
- 1. Anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Naphthyl-2-oxomethyl-succinyl-CoA in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthyl-2-oxomethyl-succinyl-CoA is a synthetic analog of succinyl-CoA, a critical intermediate in the citric acid cycle and various other metabolic pathways. Its unique naphthyl moiety provides a chromogenic handle, making it a valuable tool for the development of novel enzymatic assays. These assays are instrumental in high-throughput screening for enzyme inhibitors and activators, which is a cornerstone of modern drug discovery. This document provides detailed protocols and application notes for the use of this compound in enzymatic assays, with a focus on enzymes that recognize succinyl-CoA or related structures.
The principle of the assay is based on the enzymatic cleavage of the thioester bond in this compound. This reaction releases a naphthyl-containing product that can be detected spectrophotometrically, allowing for the continuous monitoring of enzyme activity. The general approach involves incubating the enzyme of interest with the substrate and measuring the change in absorbance over time.
Potential Applications
-
High-Throughput Screening (HTS): The chromogenic nature of the substrate makes it suitable for HTS campaigns to identify modulators of target enzymes.
-
Enzyme Kinetics: Detailed kinetic parameters such as Km and Vmax can be determined to characterize enzyme-substrate interactions.
-
Mechanism of Action Studies: Can be used to investigate the mechanism of enzyme inhibition by various compounds.
-
Drug Discovery: Facilitates the identification and optimization of lead compounds targeting enzymes involved in metabolism.
Key Target Enzymes
While this compound is a novel compound, it is anticipated to be a substrate for enzymes that utilize succinyl-CoA. Potential enzyme targets include:
-
Succinyl-CoA Synthetase (SCS): A key enzyme in the citric acid cycle that catalyzes the reversible conversion of succinyl-CoA to succinate.[1][2][3][4]
-
Citrate (B86180) Synthase: While its primary substrate is acetyl-CoA, some isoforms might exhibit promiscuity or be inhibited by succinyl-CoA analogs.[5][6][7][8]
-
CoA-transferases: Enzymes that transfer the CoA moiety from one molecule to another.[9][10][11]
-
Enzymes in Naphthalene (B1677914) Degradation Pathways: Given its naphthyl group, it may serve as a substrate for enzymes involved in the breakdown of aromatic compounds.[12]
Experimental Protocols
Protocol 1: General Chromogenic Assay for Enzyme Activity
This protocol provides a general framework for measuring the activity of an enzyme using this compound. Optimization of buffer conditions, enzyme concentration, and substrate concentration is recommended for each specific enzyme.
Materials:
-
This compound
-
Enzyme of interest (purified or as a cell lysate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Microplate reader capable of measuring absorbance in the UV-Vis range
-
96-well, UV-transparent microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and store at -20°C.
-
Dilute the enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup:
-
Add 180 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the enzyme solution to the appropriate wells. Include wells with buffer only as a negative control.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Reaction Initiation:
-
Add 10 µL of the this compound stock solution to each well to initiate the reaction. The final volume should be 200 µL.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader and measure the absorbance at a predetermined wavelength (this will depend on the spectral properties of the released naphthyl product) at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V0) by determining the slope of the linear portion of the absorbance versus time curve.
-
Enzyme activity can be expressed in units/mL, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Protocol 2: Determination of Enzyme Kinetic Parameters
This protocol describes how to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for an enzyme with this compound as the substrate.
Procedure:
-
Follow the general assay protocol (Protocol 1).
-
Keep the enzyme concentration constant.
-
Vary the final concentration of this compound over a range that brackets the expected Km (e.g., 0.1x to 10x Km).
-
Measure the initial reaction rate (V0) for each substrate concentration.
-
Plot V0 versus the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.
Protocol 3: High-Throughput Screening of Enzyme Inhibitors
This protocol is designed for screening a library of compounds to identify potential inhibitors of the target enzyme.
Procedure:
-
Follow the general assay protocol (Protocol 1).
-
In separate wells, add a fixed concentration of each compound from the library before adding the enzyme. Typically, compounds are screened at a final concentration of 10 µM.
-
Include positive controls (known inhibitor) and negative controls (vehicle, e.g., DMSO).
-
Initiate the reaction by adding this compound.
-
Measure the reaction rates as described above.
-
Calculate the percent inhibition for each compound relative to the negative control.
-
"Hits" are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
Data Presentation
Quantitative data from the enzymatic assays should be summarized in tables for clarity and easy comparison.
Table 1: Kinetic Parameters of Target Enzyme with this compound
| Parameter | Value | Standard Deviation |
| Km (µM) | [Insert Value] | [Insert Value] |
| Vmax (µmol/min/mg) | [Insert Value] | [Insert Value] |
| kcat (s-1) | [Insert Value] | [Insert Value] |
| kcat/Km (M-1s-1) | [Insert Value] | [Insert Value] |
Table 2: Inhibition of Target Enzyme by Test Compounds
| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |
| Compound A | 10 | [Insert Value] | [Insert Value] |
| Compound B | 10 | [Insert Value] | [Insert Value] |
| Positive Control | 1 | [Insert Value] | [Insert Value] |
Visualization
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and experimental workflows.
Caption: Hypothetical enzymatic reaction of this compound.
Caption: General workflow for the enzymatic assay.
Caption: Decision tree for high-throughput screening of inhibitors.
References
- 1. Succinyl-CoA Synthetase (SCS) Activity Assay Kit - Elabscience® [elabscience.com]
- 2. Expression of two succinyl-CoA synthetases with different nucleotide specificities in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bu.edu [bu.edu]
- 4. mdpi.com [mdpi.com]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Site-directed mutagenesis of citrate synthase; the role of the active-site aspartate in the binding of acetyl-CoA but not oxaloacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Partial Substrate Dethiaacetyl-Coenzyme A Mimics All Critical Carbon Acid Reactions in the Condensation Half-Reaction Catalyzed by Thermoplasma acidophilum Citrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of citrate synthase by succinyl-CoA and other metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalytic role of the conformational change in succinyl-CoA:3-oxoacid CoA transferase on binding CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a succinyl CoA:3-ketoacid CoA transferase inhibitor selective for peripheral tissues that improves glycemia in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two distinct old yellow enzymes are involved in naphthyl ring reduction during anaerobic naphthalene degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Naphthyl-2-oxomethyl-succinyl-CoA in Enzyme Inhibition Studies: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthyl-2-oxomethyl-succinyl-CoA is a synthetic derivative of Coenzyme A (CoA). Structurally, it incorporates a naphthyl group, suggesting potential interactions with enzymes that recognize aromatic or bulky hydrophobic moieties. While commercially available as a research chemical, detailed studies on its specific applications in enzyme inhibition are not extensively documented in publicly available scientific literature. This document aims to consolidate the currently available information and provide a framework for potential research applications and protocol development.
Theoretical Applications in Enzyme Inhibition
Based on its chemical structure as a succinyl-CoA analog, this compound could theoretically act as an inhibitor for enzymes that utilize succinyl-CoA as a substrate. Succinyl-CoA is a key intermediate in the citric acid cycle and is involved in various metabolic pathways, including ketone body metabolism and heme synthesis. Enzymes that could be potential targets for inhibition by this compound include:
-
Succinyl-CoA Synthetase (SCS): This enzyme catalyzes the reversible conversion of succinyl-CoA to succinate, coupled with the phosphorylation of GDP or ADP.[1][2] As a structural analog, this compound might compete with the natural substrate for binding to the active site.
-
α-ketoglutarate dehydrogenase complex: This multi-enzyme complex produces succinyl-CoA. While less likely to be a direct inhibitor of the catalytic reaction, the compound could potentially exert feedback inhibition or interact with the enzyme complex.
-
Acyl-CoA thioesterases: These enzymes hydrolyze acyl-CoA esters. The bulky naphthyl group might influence the binding and catalytic activity of certain thioesterases.
It is important to note that without experimental data, the inhibitory activity and mechanism of this compound on these or any other enzymes remain speculative.
Current Status of Research and Data
Extensive searches of scientific databases and vendor-provided information reveal a significant lack of published studies detailing the use of this compound in enzyme inhibition assays. Consequently, there is no publicly available quantitative data, such as IC50 or Ki values, for its inhibitory effects on any specific enzyme. Furthermore, detailed experimental protocols for its application are not described in the literature.
Proposed Experimental Workflow for Investigating Enzyme Inhibition
For researchers interested in evaluating this compound as an enzyme inhibitor, a general experimental workflow is proposed below. This workflow is based on standard enzyme kinetics and inhibition assay principles and would need to be adapted for the specific enzyme of interest.
Caption: Proposed workflow for enzyme inhibition studies.
Protocol: General Procedure for Screening for Enzyme Inhibition
The following is a generalized protocol for screening the inhibitory potential of this compound against a target enzyme. This protocol should be optimized based on the specific characteristics of the enzyme and the chosen assay method (e.g., spectrophotometric, fluorometric, or coupled enzyme assay).
Materials:
-
Purified target enzyme
-
Substrate(s) for the target enzyme
-
This compound (dissolved in an appropriate solvent, e.g., DMSO or aqueous buffer)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Detection reagents (e.g., chromogenic or fluorogenic substrate, coupling enzymes, and cofactors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and its substrate(s) in the assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound. A series of dilutions should be prepared to test a range of concentrations.
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add the this compound to the test wells at various final concentrations.
-
Add the same volume of the inhibitor's solvent to the control wells (no inhibitor).
-
Add the target enzyme to all wells and incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.
-
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Measure the change in signal (e.g., absorbance or fluorescence) over time using a microplate reader. The rate of the reaction is proportional to the slope of the initial linear phase.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Signaling Pathway Context: Potential Impact on the Citric Acid Cycle
Inhibition of a key enzyme in the citric acid cycle, such as Succinyl-CoA Synthetase, by this compound would have significant downstream effects on cellular metabolism. The following diagram illustrates the potential point of inhibition within the cycle.
Caption: Potential inhibition point in the Citric Acid Cycle.
Conclusion
While this compound is available as a research tool, its specific applications in enzyme inhibition are yet to be established in the scientific literature. Its structural similarity to succinyl-CoA suggests it may act as a competitive inhibitor for enzymes that utilize this substrate. The provided experimental framework offers a starting point for researchers to investigate its inhibitory properties and potentially uncover novel biological activities. Further research is required to determine its specific enzyme targets, mechanism of action, and potential as a lead compound in drug development.
References
Application Notes and Protocols for Naphthyl-2-oxomethyl-succinyl-CoA with Succinyl-CoA Synthetase
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Succinyl-CoA Synthetase (SCS), also known as succinate-CoA ligase or succinate (B1194679) thiokinase, is a critical enzyme in the mitochondrial matrix that catalyzes the reversible reaction of succinyl-CoA to succinate, coupled with the phosphorylation of a nucleoside diphosphate (B83284) (ADP or GDP).[1] This reaction is a key step in the citric acid cycle and is unique for its substrate-level phosphorylation.[1] The enzyme plays a vital role in cellular energy metabolism, and its dysfunction has been associated with several metabolic disorders.
Naphthyl-2-oxomethyl-succinyl-CoA is a synthetic analog of the natural substrate, succinyl-CoA. While specific kinetic data for this compound is not extensively available in published literature, its structural similarity to succinyl-CoA suggests its potential use as a substrate or inhibitor for SCS. These application notes provide a detailed, hypothetical protocol for the characterization of this compound as a substrate for succinyl-CoA synthetase. The provided methodologies are based on established assays for SCS activity and are intended to serve as a starting point for researchers.
Principle of the Assay
The activity of Succinyl-CoA Synthetase is typically measured by monitoring the formation of ATP or GTP, or by a coupled enzyme assay that detects the production of Coenzyme A (CoA-SH). In the direction of succinyl-CoA cleavage, the release of CoA-SH can be quantified using a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), with an absorbance maximum at 412 nm.
Alternatively, in the reverse reaction (succinate to succinyl-CoA), the consumption of ATP can be coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm. The protocol detailed below will focus on the forward reaction, measuring the release of CoA-SH.
Data Presentation
Table 1: Hypothetical Kinetic Parameters of Succinyl-CoA Synthetase with Succinyl-CoA and this compound.
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Succinyl-CoA (Natural Substrate) | 5 | 15 | 25 | 5.0 x 106 |
| This compound | 25 | 5 | 8.3 | 3.3 x 105 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters for this compound with Succinyl-CoA Synthetase
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for this compound as a substrate for Succinyl-CoA Synthetase.
Materials:
-
Purified Succinyl-CoA Synthetase (from porcine heart or recombinant)
-
This compound solution (stock concentration to be determined based on solubility)
-
Succinyl-CoA (for use as a control)
-
ADP or GDP solution (e.g., 100 mM stock)
-
Inorganic phosphate (B84403) (Pi) solution (e.g., 1 M stock of KH2PO4/K2HPO4, pH 7.4)
-
DTNB (Ellman's reagent) solution (e.g., 10 mM in assay buffer)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2
-
Microplate reader capable of measuring absorbance at 412 nm
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare fresh dilutions of this compound and Succinyl-CoA in assay buffer. A typical concentration range to test would be from 0.1 to 10 times the expected Km.
-
Prepare a reaction mixture containing ADP (or GDP) and Pi in the assay buffer. The final concentrations in the reaction should be saturating (e.g., 1 mM ADP/GDP and 10 mM Pi).
-
Prepare the DTNB solution in the assay buffer.
-
-
Enzyme Preparation:
-
Dilute the purified Succinyl-CoA Synthetase in cold assay buffer to a suitable concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
-
-
Assay Protocol:
-
Set up the reactions in a 96-well plate. For each substrate concentration, prepare a sample well and a blank well (without enzyme).
-
To each well, add:
-
50 µL of the reaction mixture (containing ADP/GDP and Pi).
-
20 µL of the substrate solution (this compound or Succinyl-CoA at various concentrations).
-
10 µL of DTNB solution.
-
10 µL of assay buffer.
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the diluted enzyme solution to the sample wells and 10 µL of assay buffer to the blank wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate of TNB formation can be calculated using the Beer-Lambert law (ε412 for TNB = 14,150 M-1cm-1).
-
Subtract the rate of the blank from the corresponding sample rate to correct for any non-enzymatic reaction.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizations
Caption: Succinyl-CoA Synthetase reaction in the Citric Acid Cycle.
Caption: Workflow for determining SCS kinetic parameters.
Potential Applications in Research and Drug Development
-
Probing the Active Site: this compound can be used as a tool to investigate the structure and properties of the succinyl-CoA binding site on the enzyme. The bulky naphthyl group may reveal insights into the steric constraints of the active site.
-
Inhibitor Screening: This substrate analog could serve as a lead compound for the development of novel inhibitors of Succinyl-CoA Synthetase. By modifying the naphthyl group or the succinyl linker, more potent and specific inhibitors could be designed.
-
Studying Metabolic Pathways: As a potential modulator of SCS activity, this compound could be used in cell-based assays to study the effects of SCS inhibition on the citric acid cycle and other linked metabolic pathways, such as heme synthesis.
-
Drug Development: Given the role of SCS in certain metabolic diseases, inhibitors derived from this scaffold could have therapeutic potential.
Troubleshooting
-
High Background Reading: This may be due to the spontaneous hydrolysis of the substrate or contamination of the enzyme preparation with thiol-containing compounds. Ensure all reagents are fresh and consider including a control with a denatured enzyme.
-
No or Low Activity: The enzyme may be inactive, or the substrate analog may not be a substrate. Verify the activity of the enzyme with the natural substrate, succinyl-CoA. If the analog is not a substrate, it may be an inhibitor, which can be tested in competitive assays against succinyl-CoA.
-
Non-linear Reaction Rate: This could be due to substrate depletion, product inhibition, or enzyme instability. Optimize the enzyme concentration to ensure the reaction remains in the initial linear phase for the duration of the measurement.
For further information, please contact technical support.
References
Application Notes and Protocols for Naphthyl-2-oxomethyl-succinyl-CoA in In Vitro Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthyl-2-oxomethyl-succinyl-CoA is a specialized coenzyme A (CoA) derivative that serves as a critical intermediate in the anaerobic biodegradation pathway of 2-methylnaphthalene (B46627). Its unique structure, featuring a naphthyl ring linked to a succinyl-CoA moiety via an oxomethyl bridge, makes it a valuable tool for in vitro metabolic research, particularly in the study of microbial catabolism of polycyclic aromatic hydrocarbons (PAHs). This document provides detailed application notes and protocols for the use of this compound in studying the enzymatic activity of this compound thiolase (BnsAB), a key enzyme in this metabolic pathway.
Principle Application: Substrate for this compound Thiolase (BnsAB)
The primary in vitro application of this compound is as a substrate for the enzyme this compound thiolase (BnsAB). This enzyme catalyzes the thiolytic cleavage of this compound in the presence of Coenzyme A (CoA-SH) to yield 2-naphthoyl-CoA and succinyl-CoA.[1][2] This reaction is a crucial step in the beta-oxidation-like pathway of anaerobic 2-methylnaphthalene degradation, as observed in the sulfate-reducing enrichment culture N47.[1][2]
The study of this reaction can provide insights into:
-
Enzyme kinetics and mechanism of the BnsAB thiolase.
-
Screening for inhibitors of microbial PAH degradation pathways.
-
Understanding the bioenergetics and regulation of anaerobic aromatic compound metabolism.
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data (e.g., K_m, V_max, k_cat) for the reaction of this compound with this compound thiolase (BnsAB). The protocols provided below are designed to enable researchers to determine these parameters in their own experimental settings.
Experimental Protocols
Protocol 1: In Vitro Assay for this compound Thiolase (BnsAB) Activity
This protocol describes a method to measure the activity of this compound thiolase (BnsAB) by monitoring the consumption of this compound or the formation of 2-naphthoyl-CoA using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Coenzyme A (CoA-SH)
-
Purified this compound thiolase (BnsAB) enzyme (or cell-free extract from a source known to express the enzyme, such as the N47 culture[3][4][5])
-
Anaerobic chamber or glove box
-
Anoxic assay buffer (e.g., 100 mM MOPS or phosphate (B84403) buffer, pH 7.0-7.5, containing a reducing agent such as 2 mM dithiothreitol (B142953) (DTT))
-
Reaction quench solution (e.g., 10% perchloric acid or 1 M HCl)
-
HPLC system with a C18 reverse-phase column and a UV detector
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and CoA-SH in the anoxic assay buffer. The final concentrations in the assay will need to be optimized, but starting points can be in the range of 10-200 µM.
-
Prepare the purified BnsAB enzyme or cell-free extract in the anoxic assay buffer. Keep on ice.
-
-
Assay Setup (perform all steps in an anaerobic chamber):
-
In a microcentrifuge tube, combine the anoxic assay buffer, CoA-SH solution, and the enzyme preparation.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the this compound stock solution to the pre-incubated mixture. The final reaction volume should be between 100 µL and 500 µL.
-
-
Time-Course Sampling and Quenching:
-
At specific time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw a defined volume of the reaction mixture and immediately add it to an equal volume of the quench solution. This will stop the enzymatic reaction.
-
-
Sample Preparation for HPLC Analysis:
-
Centrifuge the quenched samples at high speed (e.g., >13,000 x g) for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the samples onto a C18 reverse-phase column.
-
Use a suitable mobile phase gradient to separate this compound, 2-naphthoyl-CoA, and succinyl-CoA. A common mobile phase system for CoA derivatives consists of a phosphate buffer with an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Monitor the elution of the compounds using a UV detector at a wavelength where the naphthyl-containing compounds have strong absorbance (e.g., ~260 nm or ~280 nm).
-
Quantify the peak areas of the substrate and product at each time point.
-
-
Data Analysis:
-
Calculate the rate of substrate consumption or product formation over time.
-
Enzyme activity can be expressed in units such as nmol/min/mg of protein.
-
For kinetic analysis, vary the concentration of this compound while keeping the CoA-SH concentration constant (and vice versa) and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
Protocol 2: Spectrophotometric Assay for Thiolase Activity (Coupled Assay)
This protocol provides an alternative, continuous spectrophotometric method for measuring thiolase activity by monitoring the release of free Coenzyme A (CoA-SH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
Materials:
-
All materials from Protocol 1.
-
DTNB (Ellman's reagent) stock solution (e.g., 10 mM in assay buffer).
-
Spectrophotometer capable of reading absorbance at 412 nm.
Procedure:
-
Assay Setup (in a quartz cuvette, inside an anaerobic chamber if the enzyme is oxygen-sensitive):
-
To the cuvette, add the anoxic assay buffer, this compound, and the DTNB solution (final concentration typically 0.1-0.2 mM).
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the BnsAB enzyme preparation to the cuvette and mix quickly.
-
Immediately start monitoring the increase in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the newly formed CoA-SH with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a high molar absorptivity at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of CoA-SH formation using the molar extinction coefficient of TNB at 412 nm (14,150 M⁻¹cm⁻¹).
-
Determine the enzyme activity and perform kinetic analysis as described in Protocol 1.
-
Note: A control reaction lacking the enzyme should be run to account for any non-enzymatic hydrolysis of the thioester bond.
Visualizations
Signaling Pathway: Anaerobic Degradation of 2-Methylnaphthalene
Caption: Anaerobic degradation pathway of 2-methylnaphthalene.
Experimental Workflow: HPLC-Based Thiolase Assay
Caption: Workflow for the HPLC-based thiolase assay.
Logical Relationship: Enzyme-Substrate-Product
Caption: Relationship between BnsAB, its substrates, and products.
References
Experimental design for studying acyl-CoA metabolism with Naphthyl-2-oxomethyl-succinyl-CoA
Application Notes: Naphthyl-2-oxomethyl-succinyl-CoA
Introduction
This compound (N-SCoA) is a synthetic analog of succinyl-coenzyme A, a critical intermediate in the citric acid (TCA) cycle and a precursor for heme and ketone body biosynthesis.[1][2] This analog is engineered with a naphthyl moiety, which confers fluorescent properties and steric bulk, and an oxomethyl group that can serve as a reactive handle. These features make N-SCoA a versatile tool for investigating the kinetics, inhibition, and cellular roles of enzymes involved in acyl-CoA metabolism, such as succinyl-CoA synthetase (SCS) and α-ketoglutarate dehydrogenase.
Principle Applications
-
Fluorescent Reporter for Enzyme Kinetics: The naphthyl group possesses intrinsic fluorescence that is sensitive to its local environment. Binding of N-SCoA to an enzyme's active site can alter the fluorescence quantum yield or emission wavelength, providing a real-time signal for monitoring enzyme activity. This allows for direct measurement of kinetic parameters without the need for coupled assays.[3]
-
Enzyme Inhibitor Screening: As a structural analog of the natural substrate, N-SCoA can act as a competitive inhibitor for enzymes that recognize succinyl-CoA. This property can be leveraged in high-throughput screening (HTS) campaigns to identify novel inhibitors of these enzymes.[4][5]
-
Activity-Based Protein Profiling (ABPP): The oxomethyl group can be designed to act as a reactive "warhead" that forms a covalent bond with active site residues of target enzymes. When coupled with a reporter tag (like the naphthyl group itself or an additional alkyne handle for click chemistry), N-SCoA can be used as an activity-based probe to identify and profile active succinyl-CoA-metabolizing enzymes in complex biological samples.[6]
-
Cellular Metabolism and Imaging: The fluorescent nature of N-SCoA allows for its visualization within cells using fluorescence microscopy. This can be used to study its uptake, subcellular localization, and metabolic fate, providing insights into the compartmentalization of acyl-CoA metabolism.[7][8]
Experimental Protocols
Protocol 1: Enzyme Kinetic Analysis using N-SCoA as a Fluorescent Substrate
This protocol describes how to determine the kinetic parameters (Kₘ and Vₘₐₓ) of a succinyl-CoA-dependent enzyme (e.g., Succinyl-CoA Synthetase) by monitoring the change in fluorescence of N-SCoA upon enzymatic conversion.
Materials:
-
Purified target enzyme (e.g., Succinyl-CoA Synthetase)
-
This compound (N-SCoA) stock solution (e.g., 10 mM in DMSO)
-
Enzyme reaction buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM ADP, 5 mM Pi, pH 7.5)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare N-SCoA Dilutions: Serially dilute the N-SCoA stock solution in reaction buffer to create a range of concentrations (e.g., 0 µM to 500 µM).
-
Set up Reactions: In a 96-well plate, add 50 µL of each N-SCoA dilution to triplicate wells. Include wells with N-SCoA but no enzyme as a negative control.
-
Initiate Reaction: Add 50 µL of a pre-determined concentration of the purified enzyme to each well to initiate the reaction. The final volume should be 100 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the optimal excitation and emission wavelengths for the naphthyl fluorophore (determined empirically, e.g., Ex: 340 nm, Em: 460 nm).
-
Monitor Kinetics: Measure the fluorescence intensity every 30 seconds for 15-30 minutes. The rate of reaction is the initial linear rate of fluorescence change (ΔF/min).
-
Data Analysis:
-
Convert the initial rates (ΔF/min) to concentration/time (µM/min) using a standard curve if the product's fluorescence is known.
-
Plot the initial reaction velocity (V₀) against the N-SCoA concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
-
Protocol 2: High-Throughput Screening for Enzyme Inhibitors
This protocol outlines a competitive HTS assay to identify inhibitors of a target enzyme using N-SCoA as a fluorescent reporter substrate.
Materials:
-
Purified target enzyme
-
N-SCoA at a concentration equal to its Kₘ (determined in Protocol 1)
-
Compound library (e.g., 10 mM in DMSO)
-
Positive control inhibitor (if available)
-
Enzyme reaction buffer
-
384-well black microplates
-
Automated liquid handling systems and a fluorescence plate reader
Procedure:
-
Assay Plate Preparation: Dispense 100 nL of each compound from the library into individual wells of a 384-well plate. Dispense DMSO into control wells.
-
Add Enzyme: Add 10 µL of the target enzyme solution (at 2x the final desired concentration) to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Add 10 µL of the N-SCoA solution (at 2x its Kₘ concentration) to all wells to start the reaction. The final volume is 20 µL.
-
Control Wells:
-
Negative Control (100% activity): Enzyme + N-SCoA + DMSO.
-
Positive Control (0% activity): Enzyme + N-SCoA + known potent inhibitor (or no enzyme).
-
-
Incubation: Incubate the plate at room temperature for a fixed time (e.g., 30 minutes), ensuring the reaction in the negative control wells is still in the linear range.
-
Read Plate: Measure the endpoint fluorescence intensity in each well.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Identify "hits" as compounds that exceed a certain inhibition threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Validate hits through dose-response curves to determine their IC₅₀ values.
-
Data Presentation
Quantitative data from the described experiments should be organized into clear, concise tables for comparison and interpretation.
Table 1: Michaelis-Menten Kinetic Parameters for Succinyl-CoA Synthetase
| Substrate | Kₘ (µM) | Vₘₐₓ (µM/min/mg) |
| Succinyl-CoA | 150 ± 12 | 25.4 ± 1.8 |
| N-SCoA | 210 ± 18 | 18.2 ± 1.5 |
This table compares the enzyme's affinity and maximum reaction rate for its natural substrate versus the synthetic analog.
Table 2: IC₅₀ Values of Hit Compounds from Inhibitor Screening
| Compound ID | IC₅₀ (µM) | Hill Slope |
| Hit-001 | 2.5 ± 0.3 | 1.1 |
| Hit-002 | 15.8 ± 1.2 | 0.9 |
| Hit-003 | > 100 | N/A |
This table summarizes the potency of validated inhibitor compounds.
Visualizations
Metabolic Pathway Interaction
References
- 1. Succinyl-CoA - Wikipedia [en.wikipedia.org]
- 2. aps.anl.gov [aps.anl.gov]
- 3. Fluorescently labelled bovine acyl-CoA-binding protein acting as an acyl-CoA sensor: interaction with CoA and acyl-CoA esters and its use in measuring free acyl-CoA esters and non-esterified fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Naphthyl-2-oxomethyl-succinyl-CoA as a biochemical reagent in laboratory settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Naphthyl-2-oxomethyl-succinyl-CoA as a biochemical reagent, its role in metabolic pathways, and protocols for its use in laboratory settings.
Introduction
This compound is a coenzyme A (CoA) derivative that serves as a key intermediate in the anaerobic degradation pathway of 2-methylnaphthalene (B46627). This pathway is of significant interest to researchers in environmental microbiology, bioremediation, and enzymology. The study of this compound and its associated enzymes can provide insights into the microbial metabolism of polycyclic aromatic hydrocarbons (PAHs), a class of persistent environmental pollutants.
Biochemical Context: Anaerobic Degradation of 2-Methylnaphthalene
In anaerobic environments, certain microorganisms can utilize 2-methylnaphthalene as a carbon and energy source. The degradation pathway involves a series of enzymatic reactions to break down the complex aromatic structure. This compound is a crucial intermediate in the upper pathway of this degradation process.
The key enzymes involved in the formation and transformation of this compound are:
-
Naphthyl-2-methyl-succinate synthase: This enzyme catalyzes the initial activation of 2-methylnaphthalene by adding it to fumarate, forming naphthyl-2-methyl-succinate.
-
Naphthyl-2-methyl-succinate CoA-transferase: This enzyme converts naphthyl-2-methyl-succinate to its corresponding CoA ester, naphthyl-2-methyl-succinyl-CoA.
-
Naphthyl-2-methyl-succinyl-CoA dehydrogenase: This dehydrogenase oxidizes naphthyl-2-methyl-succinyl-CoA to naphthyl-2-methylene-succinyl-CoA.
-
Naphthyl-2-methylene-succinyl-CoA hydratase: This enzyme hydrates naphthyl-2-methylene-succinyl-CoA to naphthyl-2-hydroxymethyl-succinyl-CoA.
-
Naphthyl-2-hydroxymethyl-succinyl-CoA dehydrogenase: This enzyme oxidizes naphthyl-2-hydroxymethyl-succinyl-CoA to the target compound, this compound.
-
This compound thiolase: This thiolase catalyzes the cleavage of this compound into 2-naphthoyl-CoA and acetyl-CoA. 2-naphthoyl-CoA then enters the lower degradation pathway.
The study of this compound and the enzymes that interact with it can be valuable for:
-
Understanding the mechanisms of anaerobic PAH degradation.
-
Identifying and characterizing novel enzymes for bioremediation applications.
-
Screening for inhibitors of these enzymes, which could have applications as antimicrobial agents or for probing metabolic pathways.
Data Presentation
Currently, there is a lack of publicly available quantitative data regarding the specific enzyme kinetics (e.g., K_m, V_max) or inhibition constants (K_i, IC_50) for this compound with its associated enzymes. Researchers are encouraged to determine these parameters empirically in their experimental systems.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C_36H_46N_7O_20P_3S | 1021.77 |
| 2-(2-Naphthylmethyl)succinyl-CoA | C_36H_48N_7O_19P_3S | 1007.79 |
| Naphthyl-2-methylene-succinyl-CoA | C_36H_46N_7O_19P_3S | 1005.77 |
Note: The data in this table is based on information from chemical suppliers and may vary slightly.
Experimental Protocols
The following protocols provide a general framework for studying this compound in the laboratory. Specific conditions may need to be optimized for individual experimental setups.
Protocol 1: General Enzymatic Assay for this compound Thiolase Activity
This protocol describes a spectrophotometric assay to measure the activity of this compound thiolase. The assay is based on the thiolytic cleavage of the substrate, which releases Coenzyme A (CoA-SH). The free thiol group of CoA-SH can be detected using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), that absorbs at 412 nm.
Materials:
-
This compound (substrate)
-
Purified or partially purified this compound thiolase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Coenzyme A (CoA-SH)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM in assay buffer)
-
Spectrophotometer capable of measuring absorbance at 412 nm
-
96-well microplate (optional, for high-throughput screening)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture containing:
-
Assay Buffer
-
This compound (at a desired concentration, e.g., 10-100 µM)
-
CoA-SH (at a concentration sufficient for the forward reaction, e.g., 50-200 µM)
-
-
Pre-incubate: Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to ensure temperature equilibration.
-
Initiate the Reaction: Add the enzyme (this compound thiolase) to the reaction mixture to start the reaction. The final volume should be kept constant for all assays.
-
Incubate: Incubate the reaction for a specific period (e.g., 10-30 minutes), ensuring that the reaction is in the linear range.
-
Stop the Reaction and Develop Color: Stop the reaction by adding a solution that will denature the enzyme (e.g., trichloroacetic acid). Then, add the DTNB solution to the reaction mixture. The DTNB will react with the free CoA-SH produced during the enzymatic reaction.
-
Measure Absorbance: After a short incubation period (e.g., 5 minutes) to allow for color development, measure the absorbance of the solution at 412 nm.
-
Calculate Enzyme Activity: The enzyme activity can be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).
Controls:
-
No-enzyme control: A reaction mixture without the enzyme to account for any non-enzymatic degradation of the substrate.
-
No-substrate control: A reaction mixture without this compound to measure any background activity.
Protocol 2: Screening for Inhibitors of this compound Thiolase
This protocol can be adapted from Protocol 1 to screen for potential inhibitors of the thiolase enzyme.
Procedure:
-
Follow the same steps as in Protocol 1 for preparing the reaction mixture.
-
Add Inhibitor: Before adding the enzyme, add the potential inhibitor at various concentrations to the reaction mixture.
-
Initiate and Monitor the Reaction: Initiate the reaction by adding the enzyme and monitor the activity as described in Protocol 1.
-
Determine Inhibition: Compare the enzyme activity in the presence of the inhibitor to the activity in a control reaction without the inhibitor. Calculate the percentage of inhibition.
-
Determine IC_50: To determine the half-maximal inhibitory concentration (IC_50), perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: Anaerobic degradation pathway of 2-methylnaphthalene.
Caption: General workflow for a thiolase activity assay.
Application Notes and Protocols for Naphthyl-2-oxomethyl-succinyl-CoA in Microbial Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthyl-2-oxomethyl-succinyl-CoA is a key metabolic intermediate in the anaerobic degradation of 2-methylnaphthalene (B46627), a polycyclic aromatic hydrocarbon (PAH), by certain microbial communities, notably the sulfate-reducing enrichment culture N47. The study of this molecule and its associated enzymatic pathway provides critical insights into the bioremediation of PAH-contaminated environments and offers potential targets for novel drug development. This document provides detailed application notes and experimental protocols for utilizing this compound in microbial metabolism research.
Application Notes
This compound is primarily utilized in the following research areas:
-
Elucidation of Anaerobic PAH Degradation Pathways: As a central intermediate, it serves as a crucial marker for studying the flux and regulation of the 2-methylnaphthalene degradation pathway.
-
Enzyme Characterization: It is the direct substrate for the enzyme this compound thiolase (BnsAB), and its analogs can be used to probe the enzyme's substrate specificity, kinetics, and inhibition.
-
Drug Discovery: The enzymes involved in the metabolism of this compound represent potential targets for the development of novel antimicrobial agents, particularly against anaerobic bacteria.
-
Bioremediation Studies: Monitoring the formation and degradation of this intermediate can be used to assess the efficacy of bioremediation strategies for PAH-contaminated sites.
Data Presentation
| Enzyme | Substrate(s) | Product | Specific Activity | Organism/Culture |
| Naphthyl-2-methyl-succinate synthase | 2-Methylnaphthalene + Fumarate | Naphthyl-2-methyl-succinic acid | 0.020 ± 0.003 nmol min⁻¹ mg⁻¹ of protein | Sulfate-reducing enrichment culture |
Table 1: Quantitative data for the initial enzymatic step in the anaerobic 2-methylnaphthalene degradation pathway.
Signaling Pathways and Experimental Workflows
The anaerobic degradation of 2-methylnaphthalene to 2-naphthoyl-CoA involves a multi-step enzymatic pathway. This compound is a key intermediate in this process.
A general workflow for studying the effects of this compound on microbial metabolism is outlined below.
Application Notes and Protocols for Measuring Naphthyl-2-oxomethyl-succinyl-CoA Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthyl-2-oxomethyl-succinyl-CoA is a specialized coenzyme A (CoA) derivative. While direct, standardized assays for measuring the activity of enzymes that specifically utilize this substrate are not widely documented, its structural similarity to other acyl-CoA molecules, such as succinyl-CoA, suggests that established enzymatic assay principles can be adapted for its characterization. This document provides a detailed framework and protocols based on well-established methods for measuring the activity of CoA-utilizing enzymes, which can be tailored for the specific enzyme that metabolizes this compound.
The protocols outlined below are largely based on the principles of Succinyl-CoA Synthetase (SCS) assays, a key enzyme in the citric acid cycle.[1][2] These methods typically involve the spectrophotometric or colorimetric detection of a reaction product or cofactor.[3][4] Researchers should note that these protocols serve as a starting point and will require optimization for the specific enzyme of interest.
Hypothetical Metabolic Context
This compound is likely an intermediate in the degradation pathway of aromatic compounds like naphthalene (B1677914).[5] Understanding this context is crucial for identifying the specific enzyme and its potential role in cellular metabolism. The following diagram illustrates a hypothetical pathway.
Caption: Hypothetical metabolic pathway for naphthalene degradation.
Principles of Activity Measurement
The activity of an enzyme that utilizes this compound can be measured by monitoring either the consumption of a substrate or the formation of a product over time. Common approaches include:
-
Direct Spectrophotometric Assay: If this compound or one of the reaction products has a unique absorbance spectrum, its change in concentration can be directly monitored.
-
Coupled Enzyme Assay: The product of the primary enzymatic reaction can serve as a substrate for a second, "coupling" enzyme. This second reaction generates a product that is easily detectable, often involving the conversion of NAD(P)+ to NAD(P)H, which can be monitored spectrophotometrically at 340 nm.[6]
-
Colorimetric Assay: A reaction product can react with a developing agent to produce a colored compound, the absorbance of which can be measured. Several commercial kits for Succinyl-CoA Synthetase utilize this principle, measuring absorbance at 450 nm.[2][3]
-
High-Performance Liquid Chromatography (HPLC) or LC-MS/MS: These methods can be used to separate and quantify the substrate and products, offering high specificity and sensitivity.[6][7]
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for the specific enzyme acting on this compound.
Protocol 1: Colorimetric Endpoint Assay
This protocol is adapted from commercially available Succinyl-CoA Synthetase activity assay kits.[1][2][3]
1. Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4. Store at 4°C or -20°C.
-
Substrate Mix: Reconstitute a lyophilized mix containing this compound and any other necessary co-substrates (e.g., ADP, GDP) in ultrapure water. Aliquot and store at -20°C.
-
Enzyme Mix: This would be a purified or partially purified preparation of the enzyme of interest.
-
Developer: A solution that reacts with a product of the enzymatic reaction to produce a colored substance.
-
Standard: A known concentration of the product being measured to generate a standard curve.
2. Sample Preparation:
-
Tissue Homogenates: Homogenize 10 mg of tissue in 100 µL of ice-cold Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.[3] The supernatant is the sample.
-
Cell Lysates: Harvest approximately 1 x 10^6 cells and resuspend in 100 µL of ice-cold Assay Buffer. Homogenize and centrifuge as with tissue samples.[3]
-
Purified Mitochondria: Isolate mitochondria using a suitable kit. Resuspend in Assay Buffer.
3. Assay Procedure (96-well plate format):
-
Prepare a standard curve by adding known concentrations of the standard to separate wells.
-
Add 5-50 µL of the sample to the wells.
-
For background control, prepare parallel wells with the sample but without the complete reaction mix (e.g., omitting the substrate).[1]
-
Adjust the total volume in all wells to 50 µL with Assay Buffer.
-
Prepare a Reaction Mix containing the Assay Buffer, Substrate Mix, and Developer.
-
Initiate the reaction by adding 50 µL of the Reaction Mix to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-30 minutes, protected from light.[3]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the enzyme activity based on the standard curve after subtracting the background absorbance.
Protocol 2: Continuous Spectrophotometric Coupled Assay
This protocol is based on a classic method for measuring succinyl-CoA synthetase activity in the reverse direction.[6][8]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4.
-
Substrate Solution: A solution of this compound. The optimal concentration will need to be determined experimentally.
-
Coupling Enzymes: Pyruvate kinase and lactate (B86563) dehydrogenase.
-
Other Reagents: Phosphoenolpyruvate, NADH, and ATP or GTP depending on the specific reaction.
2. Assay Procedure:
-
In a quartz cuvette, combine the Assay Buffer, coupling enzymes, phosphoenolpyruvate, and NADH.
-
Add the enzyme sample to the cuvette and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the this compound substrate solution.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of the reaction is proportional to the rate of change in absorbance.
Data Presentation
Quantitative data for the enzyme of interest should be systematically determined and presented. The following table provides a template for summarizing key kinetic parameters. For illustrative purposes, example values for Succinyl-CoA Synthetase are included where available.
| Parameter | Description | Example Value (for Succinyl-CoA Synthetase) | Your Enzyme's Value |
| Km (Substrate) | Michaelis constant for this compound. | For succinate: 0.143 ± 0.001 mM[6] | To be determined |
| Vmax | Maximum reaction velocity. | 9.85 ± 0.14 µmol min⁻¹ mg⁻¹[6] | To be determined |
| Optimal pH | The pH at which the enzyme exhibits maximum activity. | ~7.4 | To be determined |
| Optimal Temperature | The temperature at which the enzyme exhibits maximum activity. | ~25-37°C | To be determined |
| Specific Activity | Units of enzyme activity per milligram of protein. | Varies by source and purity | To be determined |
| Inhibitors | Compounds that decrease the enzyme's activity. | To be determined | To be determined |
| Activators | Compounds that increase the enzyme's activity. | Phosphate (Pi) can act as an allosteric activator for some SCS isoforms.[8] | To be determined |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for measuring enzyme activity.
Caption: A generalized workflow for conducting enzyme activity assays.
Conclusion
Measuring the activity of enzymes that utilize this compound requires a systematic approach that begins with adapting established protocols. By leveraging the principles of well-characterized enzyme assays, such as those for Succinyl-CoA Synthetase, researchers can develop a robust method for quantifying the activity of their target enzyme. Careful optimization of assay conditions and thorough characterization of kinetic parameters will be essential for obtaining reliable and reproducible data, which is crucial for advancing research and drug development efforts in related metabolic pathways.
References
- 1. biopioneer.com.tw [biopioneer.com.tw]
- 2. assaygenie.com [assaygenie.com]
- 3. abcam.co.jp [abcam.co.jp]
- 4. Succinyl-CoA Synthetase Assay Kit Clinisciences [clinisciences.com]
- 5. Reaction Details [sabiork.h-its.org]
- 6. Novel Reaction of Succinyl Coenzyme A (Succinyl-CoA) Synthetase: Activation of 3-Sulfinopropionate to 3-Sulfinopropionyl-CoA in Advenella mimigardefordensis Strain DPN7T during Degradation of 3,3′-Dithiodipropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Succinyl-CoA Synthetase is a Phosphate Target for the Activation of Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common issues in Naphthyl-2-oxomethyl-succinyl-CoA experiments
Welcome to the technical support center for experiments involving Naphthyl-2-oxomethyl-succinyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues encountered during their work with this coenzyme A derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary experimental application?
A1: this compound is a key intermediate in the anaerobic degradation pathway of 2-methylnaphthalene (B46627).[1][2][3][4] It is primarily used in biochemical assays to study the activity of the enzyme this compound thiolase (also referred to as BnsAB), which catalyzes its conversion to 2-naphthoyl-CoA and succinyl-CoA.[2] This makes it a valuable tool for research into microbial metabolism of aromatic hydrocarbons and for screening potential inhibitors of this pathway.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Like many acyl-CoA esters, this compound can be susceptible to hydrolysis. For long-term storage, it is recommended to store the compound as a lyophilized powder at -20°C or -80°C. For short-term use, stock solutions can be prepared in an appropriate buffer at a slightly acidic to neutral pH and stored on ice. Avoid repeated freeze-thaw cycles. It has been noted that using glass vials instead of plastic may reduce the loss of CoA derivatives from solutions.
Q3: How can I monitor the progress of an enzymatic reaction involving this compound?
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| No or Low Enzyme Activity | Inactive Enzyme | Ensure the enzyme has been stored correctly (typically at -80°C in a suitable buffer containing a cryoprotectant). Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Buffer Conditions | Optimize the pH and ionic strength of the assay buffer. Most thiolase assays are performed at a pH around 8.0-8.5. | |
| Substrate Degradation | Prepare fresh this compound solutions for each experiment. Keep the substrate solution on ice. | |
| Missing Cofactors | Thiolase reactions often require the presence of Coenzyme A (CoA) and a divalent metal ion like MgCl2. Ensure these are present at optimal concentrations. | |
| High Background Signal | Non-enzymatic Substrate Hydrolysis | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this rate from the rate of the enzymatic reaction. |
| Contaminants in Enzyme Preparation | Use a highly purified enzyme preparation. If using a cell lysate, consider performing a purification step. | |
| Interfering Substances in Sample | Ensure the sample does not contain substances that interfere with the assay, such as strong reducing or oxidizing agents. | |
| Inconsistent or Irreproducible Results | Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
| Temperature Fluctuations | Maintain a constant and optimal temperature throughout the experiment using a water bath or temperature-controlled plate reader. | |
| Substrate or Reagent Instability | Prepare fresh reagents and substrate solutions for each set of experiments. |
Experimental Protocols
Detailed Methodology for a this compound Thiolase Assay
This protocol is a generalized procedure based on common thiolase assays. Optimization for the specific this compound thiolase is recommended.
Objective: To determine the enzymatic activity of this compound thiolase by monitoring the formation of 2-naphthoyl-CoA.
Materials:
-
Purified this compound thiolase
-
This compound
-
Coenzyme A (CoA)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.2)
-
MgCl2 (e.g., 25 mM)
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of UV measurements
Procedure:
-
Prepare the Assay Buffer: Prepare a 100 mM Tris-HCl buffer with 25 mM MgCl2 and adjust the pH to 8.2.
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point could be in the range of 10-100 µM.
-
Prepare a stock solution of CoA in the assay buffer. A typical final concentration is around 50-100 µM.
-
-
Set up the Reaction Mixture:
-
In a UV-transparent cuvette or well of a microplate, add the assay buffer, CoA solution, and this compound solution.
-
The total volume should be standardized for all assays (e.g., 200 µL for a microplate or 1 mL for a cuvette).
-
-
Initiate the Reaction:
-
Add a small, predetermined amount of the purified this compound thiolase to the reaction mixture to start the reaction.
-
-
Monitor the Reaction:
-
Immediately place the cuvette or microplate in the spectrophotometer.
-
Monitor the increase in absorbance at the predetermined wavelength for 2-naphthoyl-CoA over time (e.g., every 15-30 seconds for 5-10 minutes). The optimal wavelength should be determined experimentally by performing a UV-Vis scan of the purified product.
-
-
Calculate Enzyme Activity:
-
Determine the initial rate of the reaction (the linear portion of the absorbance vs. time curve).
-
Use the Beer-Lambert law (A = εbc) to convert the rate of change in absorbance to the rate of product formation, provided the molar extinction coefficient (ε) of 2-naphthoyl-CoA is known.
-
Visualizations
Caption: Experimental workflow for the this compound thiolase assay.
Caption: Anaerobic degradation pathway of 2-methylnaphthalene.[2]
References
Technical Support Center: Optimizing Naphthyl-2-oxomethyl-succinyl-CoA Assays
Welcome to the technical support center for Naphthyl-2-oxomethyl-succinyl-CoA assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind a this compound assay?
A1: While the exact enzymatic reaction will depend on the specific enzyme under investigation, most assays involving a CoA derivative like this compound monitor the enzymatic conversion of this substrate into a product. The reaction progress can be tracked by measuring the disappearance of the substrate or the appearance of a product.[1] Spectrophotometric assays are commonly used, where a change in absorbance at a specific wavelength indicates the rate of the reaction.[2] For instance, if the reaction releases Coenzyme A (CoA-SH), the free thiol group can be detected using a chromogenic reagent.
Q2: How do I determine the optimal wavelength for my assay?
A2: To determine the optimal wavelength, you should perform a spectral scan of your substrate (this compound) and the expected product(s) of the enzymatic reaction. The ideal wavelength is one where the difference in absorbance between the substrate and product is maximal, which provides the highest sensitivity for your assay.[2][3] It is also crucial to select a wavelength where interference from other components in the reaction mixture is minimal.[3]
Q3: What are the critical parameters to optimize for this assay?
A3: For any enzyme assay, several factors must be optimized to ensure accurate and reproducible results.[4][5] These include:
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pH: Enzyme activity is highly dependent on pH.[5]
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Temperature: Temperature affects the rate of the reaction.[1][5]
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Enzyme Concentration: The reaction rate should be proportional to the enzyme concentration.
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Substrate Concentration: Substrate concentration should be optimized to ensure the enzyme is working under appropriate kinetic conditions (e.g., near saturation for Vmax determination).[6][7]
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Buffer Composition and Ionic Strength: These can influence enzyme stability and activity.[4]
Troubleshooting Guide
Problem 1: High background signal in my "no enzyme" control.
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Possible Cause 1: Substrate Instability: this compound, like other succinyl-CoA derivatives, may be prone to spontaneous hydrolysis, leading to a signal even in the absence of an enzyme.[8]
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Suggested Solution: Prepare the substrate solution fresh before each experiment. Investigate the stability of the substrate in your assay buffer over time to determine an acceptable window for your experiments. Consider storing aliquots at -80°C to minimize freeze-thaw cycles.[9]
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-
Possible Cause 2: Contaminating Enzymes: Your sample or reagents may be contaminated with other enzymes that can react with the substrate or other components of the assay.
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Suggested Solution: Ensure all reagents are of high purity. If you are using a biological sample, consider further purification steps to remove contaminating activities.
-
-
Possible Cause 3: Interfering Substances: Components in your sample or buffer may absorb light at the detection wavelength.
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Suggested Solution: Run a "no substrate" control to identify if other components are contributing to the background signal. If so, you may need to change your buffer or purify your sample.
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Problem 2: No detectable signal or very low enzyme activity.
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Possible Cause 1: Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.
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Suggested Solution: Always keep the enzyme on ice during experiments and store it at the recommended temperature (usually -20°C or -80°C in a glycerol-containing buffer).[1] Perform a positive control experiment with a known substrate or activator to confirm enzyme activity.
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Possible Cause 2: Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme.[3][5]
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Suggested Solution: Systematically vary the pH, temperature, and buffer components to find the optimal conditions for your enzyme. Refer to the data tables below for an example of how to structure these optimization experiments.
-
-
Possible Cause 3: Missing Cofactors: Your enzyme may require a specific cofactor for its activity.[3]
-
Suggested Solution: Review the literature for information on your enzyme or related enzymes to determine if any cofactors are necessary. Test the effect of adding potential cofactors to your reaction mixture.
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Problem 3: Poor reproducibility of results.
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Possible Cause 1: Inconsistent Pipetting: Small variations in the volumes of enzyme or substrate can lead to significant differences in reaction rates.
-
Suggested Solution: Use calibrated pipettes and be consistent with your pipetting technique. Prepare a master mix of reagents to minimize pipetting errors between wells.
-
-
Possible Cause 2: Temperature Fluctuations: Inconsistent temperature control can affect enzyme activity and lead to variable results.[5]
-
Suggested Solution: Use a temperature-controlled plate reader or water bath to ensure a stable reaction temperature. Allow all reagents to equilibrate to the reaction temperature before starting the assay.
-
-
Possible Cause 3: Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reactants and alter reaction rates.[5]
-
Suggested Solution: Avoid using the outermost wells of the microplate for your samples. Instead, fill them with buffer or water to create a humidity barrier.
-
Data Presentation: Optimizing Reaction Conditions
The following tables provide examples of how to structure your data when optimizing key reaction parameters.
Table 1: Example Data for pH Optimization
| pH | Average Reaction Rate (mOD/min) | Standard Deviation |
| 5.0 | 5.2 | 0.4 |
| 6.0 | 15.8 | 1.1 |
| 7.0 | 45.3 | 2.5 |
| 7.4 | 52.1 | 3.0 |
| 8.0 | 48.9 | 2.8 |
| 9.0 | 20.1 | 1.5 |
Table 2: Example Data for Temperature Optimization
| Temperature (°C) | Average Reaction Rate (mOD/min) | Standard Deviation |
| 20 | 25.6 | 1.8 |
| 25 | 40.1 | 2.3 |
| 30 | 51.8 | 3.1 |
| 37 | 65.2 | 4.0 |
| 45 | 42.3 | 2.9 |
Table 3: Example Data for Substrate (this compound) Concentration Optimization
| Substrate Concentration (µM) | Average Reaction Rate (mOD/min) | Standard Deviation |
| 1 | 10.5 | 0.9 |
| 5 | 38.2 | 2.1 |
| 10 | 55.1 | 3.3 |
| 25 | 70.4 | 4.2 |
| 50 | 74.8 | 4.5 |
| 100 | 75.3 | 4.6 |
Experimental Protocols
Protocol 1: General Procedure for Optimizing this compound Assay Conditions
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Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent and store it in aliquots at -80°C.
-
Prepare a series of buffers at different pH values (e.g., from pH 5.0 to 9.0).
-
Dilute the enzyme to a working concentration in an appropriate buffer, keeping it on ice.
-
-
Assay Setup:
-
Design a 96-well plate layout for your experiment, including controls (no enzyme, no substrate).
-
Add the assay buffer and any necessary cofactors to the wells.
-
Add the this compound substrate to the appropriate wells.
-
Pre-incubate the plate at the desired temperature for 5-10 minutes to allow all components to reach thermal equilibrium.
-
-
Initiating the Reaction:
-
Initiate the reaction by adding the enzyme to the wells.
-
Immediately place the plate in a spectrophotometer and begin reading the absorbance at the predetermined optimal wavelength.
-
-
Data Collection and Analysis:
-
Collect absorbance readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.[10][11]
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Plot the reaction rates against the variable being tested (e.g., pH, temperature, substrate concentration) to determine the optimal condition.
-
Visualizations
Caption: Workflow for optimizing a this compound enzyme assay.
Caption: A logical troubleshooting guide for common assay problems.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 3. How to Design a Colorimetric Assay for Enzyme Screening [synapse.patsnap.com]
- 4. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 6. Untitled Document [ucl.ac.uk]
- 7. monash.edu [monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Kinetic modelling: an integrated approach to analyze enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability and degradation of Naphthyl-2-oxomethyl-succinyl-CoA under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naphthyl-2-oxomethyl-succinyl-CoA. The information provided is intended to assist with experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in biological systems?
This compound is a key intermediate in the anaerobic degradation pathway of 2-methylnaphthalene (B46627) by certain microorganisms. It is part of a β-oxidation-like reaction sequence that ultimately leads to the breakdown of the aromatic hydrocarbon.
Q2: How should I store this compound to ensure its stability?
Due to the inherent instability of the succinyl-CoA moiety, this compound should be stored under stringent conditions to minimize degradation. It is recommended to store it as a lyophilized powder at -80°C under an inert atmosphere (e.g., argon or nitrogen). If in solution, it should be prepared fresh in an appropriate buffer at a low pH (ideally below 6) and used immediately. Avoid repeated freeze-thaw cycles.
Q3: What are the primary degradation products of this compound under typical experimental conditions?
The primary degradation pathway is believed to be the hydrolysis of the thioester bond, which is accelerated by the intramolecular cyclization of the succinyl group to form a highly reactive succinyl anhydride (B1165640) intermediate. This leads to the formation of Coenzyme A and Naphthyl-2-oxomethyl-succinic acid.
Q4: Can I expect this compound to be stable in my aqueous assay buffer at neutral pH?
No. Based on studies of the closely related compound succinyl-CoA, this compound is expected to be highly unstable at neutral pH. Succinyl-CoA has a half-life of approximately 16 minutes at pH 7.[1][2] This rapid degradation is due to the formation of succinyl anhydride and is largely independent of pH in the 6-8 range.[1][2] Therefore, it is crucial to account for this instability in your experimental design.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected enzyme activity with this compound as a substrate.
| Possible Cause | Troubleshooting Step |
| Substrate Degradation | Prepare the this compound solution immediately before use. Keep the stock solution on ice and add it to the reaction mixture at the last possible moment. Consider the stability data in Table 1 when designing the experiment duration. |
| Incorrect Buffer pH | If possible, perform the assay at a slightly acidic pH (e.g., pH 6.0-6.5) to reduce the rate of hydrolysis, provided the enzyme of interest is active under these conditions. |
| Inaccurate Substrate Concentration | Quantify the concentration of your this compound solution spectrophotometrically (A260) or by HPLC immediately after preparation and before each experiment. |
| Enzyme Inhibition | Degradation products (e.g., Coenzyme A, Naphthyl-2-oxomethyl-succinic acid) may act as inhibitors. Run control experiments with the addition of potential degradation products to assess their impact. |
| Improper Storage | Ensure the lyophilized powder is stored at -80°C under an inert atmosphere. Discard any material that shows signs of moisture or discoloration. |
Issue 2: Artifacts or unexpected peaks in HPLC or LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| On-column Degradation | Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to stabilize the compound during separation. |
| Sample Preparation Artifacts | Prepare samples in a low-temperature, acidic environment. Minimize the time between sample preparation and injection. |
| Presence of Degradation Products | Identify the peaks corresponding to Coenzyme A and Naphthyl-2-oxomethyl-succinic acid by running standards. This will help to distinguish them from other metabolites. |
| Injector Carryover | Implement a robust needle wash protocol between injections, using a strong solvent to remove any residual compound or its degradation products. |
| Matrix Effects (LC-MS) | Perform a standard addition experiment or use an isotopically labeled internal standard to correct for matrix-induced signal suppression or enhancement. |
Data Presentation
Table 1: Stability of Succinyl-CoA at 37°C (as a proxy for this compound)
| pH | Half-life (t½) | Reference |
| 6.0 | ~16 minutes | [1][2] |
| 7.0 | ~16 minutes | [1][2] |
| 8.0 | ~16 minutes | [1][2] |
Note: This data is for succinyl-CoA and is provided as an estimate for the stability of this compound due to the shared and highly reactive succinyl-CoA moiety. The naphthyl group is not expected to significantly alter the rate of intramolecular cyclization and subsequent hydrolysis.
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Stock Solution
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Allow the lyophilized powder of this compound to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation.
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Weigh the desired amount of powder rapidly in a low-humidity environment.
-
Dissolve the powder in a pre-chilled, degassed, acidic buffer (e.g., 10 mM MES, pH 6.0).
-
Determine the concentration of the stock solution immediately using a spectrophotometer by measuring the absorbance at 260 nm (using an extinction coefficient for Coenzyme A of 16,400 M⁻¹cm⁻¹) or by quantitative HPLC.
-
Keep the stock solution on ice at all times and use it within one hour of preparation for best results. For longer-term storage of solutions, flash-freeze aliquots in liquid nitrogen and store at -80°C, but be aware that some degradation may still occur upon thawing.
Protocol 2: Monitoring the Stability of this compound by HPLC
-
HPLC System: A reverse-phase HPLC system with a C18 column and a UV detector.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Detection: Monitor the absorbance at 260 nm.
-
Procedure: a. Prepare a fresh solution of this compound in the desired buffer (e.g., PBS, pH 7.4). b. Immediately inject a sample (t=0) onto the HPLC system. c. Incubate the remaining solution at the desired temperature (e.g., 37°C). d. Inject samples at regular time intervals (e.g., every 5-10 minutes). e. Quantify the peak area of this compound at each time point to determine the rate of degradation.
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Troubleshooting workflow for low enzyme activity.
References
How to improve the solubility of Naphthyl-2-oxomethyl-succinyl-CoA for assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Naphthyl-2-oxomethyl-succinyl-CoA for enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the potential solubility issues with this compound in aqueous assay buffers?
This compound possesses both a non-polar naphthyl group and a polar succinyl-CoA moiety. This amphipathic nature can lead to limited solubility in purely aqueous buffers, potentially causing the compound to precipitate or form micelles, which can interfere with enzyme kinetics and assay reproducibility.
Q2: What are the initial steps to dissolve this compound?
It is recommended to first attempt to dissolve the compound in a small amount of an organic co-solvent before diluting it into the aqueous assay buffer. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating a concentrated stock solution.
Q3: How can organic co-solvents like DMSO affect my enzyme assay?
Organic co-solvents can impact enzyme activity.[1][2] High concentrations of DMSO may denature proteins or interfere with substrate binding.[2][3] It is crucial to keep the final concentration of the co-solvent in the assay as low as possible, typically below 5% (v/v), and to include a solvent control in your experiments to account for any effects on the enzyme.[1][4]
Q4: Are there alternatives to organic co-solvents for improving solubility?
Yes, several alternatives can be explored:
-
Detergents: Non-ionic detergents like Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05%) to help solubilize hydrophobic compounds.[5]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[6][7][8] Hydroxypropyl-β-cyclodextrin is a commonly used derivative for this purpose.[9]
Q5: Can changes in the assay buffer composition improve solubility?
Adjusting the pH of the buffer can sometimes improve the solubility of compounds with ionizable groups. Additionally, the ionic strength of the buffer can influence solubility. For some acyl-CoA derivatives, the presence of certain ions, like Mg2+, can decrease solubility.[10]
Troubleshooting Guide
Q1: My this compound precipitates when I add it to the assay buffer. What should I do?
-
Lower the final concentration: The compound may be exceeding its solubility limit. Try performing the assay at a lower concentration of the substrate.
-
Increase the co-solvent concentration: If you are using an organic co-solvent like DMSO, you may need to slightly increase its final concentration in the assay. However, be mindful of its potential effects on enzyme activity and always include a solvent control.[1]
-
Use a different solubilizing agent: Consider adding a small amount of a non-ionic detergent or a cyclodextrin (B1172386) to your assay buffer to enhance solubility.[5][6]
-
Prepare the solution fresh: Some compounds are not stable in solution and may precipitate over time. Prepare your working solutions immediately before use.
Q2: I observe inconsistent results in my assay replicates. Could this be a solubility issue?
Yes, poor solubility can lead to inconsistent results. If the compound is not fully dissolved, the effective concentration will vary between wells. Ensure your stock solution is clear and that no precipitation occurs upon dilution into the assay buffer. Gentle vortexing before adding the substrate to the assay plate can help ensure homogeneity.
Q3: My enzyme activity is lower than expected. Can the solubilizing agent be the cause?
It is possible that the solubilizing agent is inhibiting your enzyme. To test for this, run a control experiment with the enzyme and the solubilizing agent (at the same concentration used in your assay) but without the this compound. This will help you determine if the solubilizing agent itself is affecting the enzyme's activity.
Experimental Protocols
Protocol for Solubility Screening of this compound
This protocol outlines a method to determine the optimal solvent system for this compound in your specific assay buffer.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Prepare a series of solubilizing agents:
-
Assay Buffer (control)
-
Assay Buffer + 5% DMSO
-
Assay Buffer + 10% DMSO
-
Assay Buffer + 0.05% Tween-20
-
Assay Buffer + 0.1% Triton X-100
-
Assay Buffer + 10 mM Hydroxypropyl-β-cyclodextrin
-
-
Test solubility: Add the this compound stock solution to each of the prepared solutions from step 2 to achieve your desired final assay concentration.
-
Observe for precipitation: Incubate the solutions at the assay temperature for a set period (e.g., 30 minutes). Visually inspect for any signs of precipitation or cloudiness.
-
Quantify soluble compound (optional): Centrifuge the samples to pellet any precipitate. Measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC.
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Enzyme compatibility check: Perform your enzyme assay in the presence of each solubilizing agent that provided good solubility to ensure the agent does not inhibit enzyme activity.
Data Presentation
The results from the solubility screening can be summarized in the following table:
| Solubilizing Agent | Final Concentration | Visual Observation (Clear/Cloudy/Precipitate) | Soluble Concentration (µM) | % of Initial Concentration | Enzyme Activity (% of Control) |
| Assay Buffer | - | 100% | |||
| DMSO | 5% | ||||
| DMSO | 10% | ||||
| Tween-20 | 0.05% | ||||
| Triton X-100 | 0.1% | ||||
| HP-β-cyclodextrin | 10 mM |
Mandatory Visualizations
Solubility Optimization Workflow
Caption: Workflow for optimizing the solubility of this compound.
Troubleshooting Precipitation Issues
Caption: Decision tree for troubleshooting precipitation during an assay.
References
- 1. Does 99.9% DMSO affect the activity of enzymes? - Blog [cheezhengchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing artifacts in Naphthyl-2-oxomethyl-succinyl-CoA data
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Naphthyl-2-oxomethyl-succinyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize artifacts in your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, handling, and analysis of this compound and related compounds.
Q1: I am observing high background noise or a drifting baseline in my spectrophotometric assay. What are the potential causes and solutions?
High background noise or a drifting baseline in spectrophotometric assays, particularly those using chromogenic reagents like DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), can arise from several factors. Instability of the assay components or interfering substances in the sample are common culprits.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Instability of DTNB | Prepare fresh DTNB solutions. The stability of DTNB can be enhanced by using a buffer system such as 0.09 M Hepes with 0.05 M sodium phosphate (B84403), which has been shown to reduce background noise compared to 0.1 M sodium phosphate buffer alone.[1] |
| Reaction of Test Compound with DTNB | If your test compounds have free thiol groups, they can directly react with DTNB, causing a false-positive signal.[2] To mitigate this, run a blank control containing your test compound and DTNB without the enzyme. Subtract the absorbance of this blank from your experimental readings. Alternatively, consider increasing the concentration of DTNB to ensure the interference from the test compound is negligible.[2] |
| Contamination of Reagents | Contaminants in enzyme preparations or other assay components can lead to spurious results in coupled spectrophotometric assays. Ensure high purity of all reagents and consider purifying your enzyme of interest. |
| Spontaneous Hydrolysis of Substrate | Thioesters like this compound can undergo spontaneous hydrolysis, releasing free CoA-SH, which then reacts with DTNB. This is particularly relevant for succinyl-CoA thioesters, which can be unstable. Prepare substrate solutions fresh and keep them on ice. Minimize the time between substrate addition and measurement. |
Q2: My LC-MS/MS results for this compound are inconsistent, showing poor peak shapes or significant carry-over. How can I troubleshoot this?
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for analyzing CoA derivatives, but it is susceptible to various issues that can lead to unreliable data.
Troubleshooting LC-MS/MS Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape and Retention | CoA derivatives can be challenging to separate chromatographically due to their polarity.[3] | Optimize your mobile phase and gradient conditions. For short-chain acyl-CoAs, reverse-phase C18 columns are commonly used.[3] Ensure the pH of the mobile phase is appropriate to maintain the desired ionization state of the analyte. |
| Signal Instability/Matrix Effects | Unwanted compounds in the sample matrix can co-elute with the analyte and suppress or enhance its ionization, leading to inconsistent results. | Implement a robust sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components. |
| Analyte Degradation | Acyl-CoA esters can be degraded by endogenous enzymes present in biological samples. | Stabilize your samples by choosing an appropriate anticoagulant, adjusting the pH, or adding enzyme inhibitors. |
| Carry-Over | "Sticky" molecules like peptides and potentially some CoA derivatives can adsorb to parts of the LC-MS system, leading to their detection in subsequent blank runs. | Systematically troubleshoot the source of carry-over by removing components like the guard column and column to identify the source.[4] Employ rigorous wash cycles with strong organic solvents between sample injections. |
Q3: I suspect my this compound has degraded. What are the best practices for handling and storage?
The stability of coenzyme A derivatives is critical for obtaining reliable experimental results. Improper handling and storage can lead to degradation and the generation of artifacts.
Handling and Storage Recommendations
| Parameter | Recommendation |
| Storage Temperature | Store this compound at -20°C or lower for long-term stability. |
| pH of Solutions | Maintain solutions at a slightly acidic pH (around 5-6) to minimize hydrolysis of the thioester bond. Succinyl-CoA, a related compound, shows increased hydrolysis at neutral or alkaline pH.[5] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes to maintain integrity. |
| Purity Verification | Periodically check the purity of your stock solution using techniques like HPLC or LC-MS/MS to ensure it has not degraded over time. |
Experimental Protocols & Workflows
General Protocol for a Thiolase-Coupled Spectrophotometric Assay
This protocol describes a general workflow for measuring the activity of an enzyme that utilizes this compound, resulting in the release of Coenzyme A (CoA-SH). The released CoA-SH is then quantified using DTNB.
References
- 1. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Quality control and purity assessment of Naphthyl-2-oxomethyl-succinyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Naphthyl-2-oxomethyl-succinyl-CoA.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound to ensure its stability?
A: this compound, like other acyl-CoA derivatives, is susceptible to degradation. For long-term storage, it is recommended to store the compound at -20°C or below, protected from light and moisture.[1] For short-term use, aliquots can be kept on ice to minimize degradation.[1] Avoid repeated freeze-thaw cycles, as this can lead to hydrolysis of the thioester bond.[2] It is advisable to prepare fresh solutions for each experiment whenever possible.
Q2: What are the common impurities I might find in my this compound sample?
A: Common impurities can arise from the synthesis process or degradation. These may include free coenzyme A (CoA-SH), oxidized CoA (CoA-S-S-CoA), unreacted starting materials, and hydrolysis products where the thioester bond has been cleaved. The presence of these impurities can affect the accuracy of experimental results.
Q3: What is the recommended method for assessing the purity of this compound?
A: The most common and reliable method for assessing the purity of acyl-CoA compounds is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4] This technique allows for the separation of the target compound from potential impurities and provides accurate mass information for identification and quantification. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it may be less sensitive and specific than LC-MS/MS.
Q4: Can I use a colorimetric or fluorometric assay to determine the concentration of this compound?
A: While direct colorimetric or fluorometric assays for this compound are not standard, you can use assays that detect the release of free Coenzyme A (CoA-SH) following an enzymatic reaction that consumes the acyl-CoA. Reagents like Ellman's reagent or Thio-Glo can be used to quantify the free thiol group of the released CoA.[5] This indirect method provides a measure of the active concentration of your compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no enzyme activity in an assay | 1. Degradation of this compound: The compound may have hydrolyzed due to improper storage or handling.[2] 2. Incorrect buffer conditions: The pH or temperature of the assay buffer may not be optimal for the enzyme.[1][6] 3. Presence of interfering substances: Contaminants in the sample or reagents could be inhibiting the enzyme.[1] | 1. Use a fresh aliquot of this compound stored under recommended conditions. Verify purity via LC-MS if degradation is suspected. 2. Ensure the assay buffer is at the correct pH and has been brought to room temperature before use.[1][6] 3. Run a control reaction with a known substrate to confirm enzyme activity. Consider sample purification if inhibitors are suspected.[1] |
| High background signal in the assay | 1. Contamination with free CoA: The this compound stock may be contaminated with free CoA-SH. 2. Non-enzymatic hydrolysis: The compound may be unstable in the assay buffer, leading to the spontaneous release of CoA-SH. | 1. Assess the purity of the stock solution using LC-MS. 2. Run a negative control without the enzyme to measure the rate of non-enzymatic hydrolysis.[6] Subtract this background rate from the enzyme-catalyzed reaction rate. |
| Inconsistent or erratic readings | 1. Improper mixing of reagents: Incomplete mixing can lead to variations in reagent concentrations across wells in a microplate. 2. Pipetting errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.[1] 3. Plate effects: Evaporation from the outer wells of a microplate can concentrate reactants and alter reaction rates.[6] | 1. Ensure all components are thoroughly mixed before and after addition to the reaction vessel.[1] 2. Use calibrated pipettes and avoid pipetting very small volumes.[1] 3. Use a plate sealer or fill the outer wells with a buffer to minimize evaporation. |
| Unexpected peaks in LC-MS analysis | 1. Sample degradation: The compound may have degraded during sample preparation or in the autosampler. 2. Ion suppression or enhancement: Components of the sample matrix may be affecting the ionization of the target analyte. | 1. Keep samples on ice or in a cooled autosampler. Analyze samples as quickly as possible after preparation. 2. Prepare standards in a matrix that matches the sample to account for matrix effects. An internal standard can also be used for more accurate quantification. |
Data Presentation
Table 1: Purity Assessment of this compound Batches
| Batch Number | Purity by HPLC-UV (%) | Purity by LC-MS/MS (%) | Major Impurities Detected |
| Batch A | 95.2 | 96.5 | Free CoA (1.8%), Unknown (1.7%) |
| Batch B | 92.1 | 93.8 | Free CoA (3.5%), Starting Material (2.7%) |
| Batch C | 98.5 | 99.1 | Free CoA (0.5%), Unknown (0.4%) |
Table 2: Stability of this compound under Different Storage Conditions
| Storage Condition | Time Point | Purity (%) | Degradation Products (%) |
| -80°C | 1 month | 99.0 | 1.0 |
| -20°C | 1 month | 98.2 | 1.8 |
| 4°C | 24 hours | 95.5 | 4.5 |
| Room Temperature | 4 hours | 85.1 | 14.9 |
Experimental Protocols
Protocol 1: Purity Assessment by LC-MS/MS
This protocol provides a general method for the purity assessment of this compound. Optimization may be required for your specific instrument and conditions.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Reference standard of this compound (if available)
2. Sample Preparation:
-
Prepare a stock solution of this compound in water or a suitable buffer at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable for acyl-CoA analysis.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Parameters: Optimize the precursor and product ions for this compound using a reference standard or by theoretical calculation. Monitor for the expected precursor ion and at least two product ions for confirmation.
4. Data Analysis:
-
Integrate the peak area of the this compound peak.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks detected in the chromatogram.
-
Identify potential impurities by their mass-to-charge ratio (m/z) and fragmentation patterns.
Visualizations
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Addressing enzyme instability when using Naphthyl-2-oxomethyl-succinyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Naphthyl-2-oxomethyl-succinyl-CoA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability?
A1: this compound, like other acyl-CoA esters, is susceptible to degradation through several mechanisms. The primary causes of instability are:
-
Hydrolysis: The thioester bond is prone to both chemical and enzymatic hydrolysis, yielding coenzyme A (CoASH) and the corresponding naphthyl-2-oxomethyl-succinic acid. This can be catalyzed by acidic or basic conditions and by the presence of thioesterase enzymes in biological samples.[1][2]
-
Oxidation: The thiol group in the Coenzyme A moiety can be oxidized, particularly in the presence of atmospheric oxygen and certain metal ions.[3]
-
Temperature: Elevated temperatures can accelerate the rates of both hydrolysis and oxidation.
Q2: How should I properly store this compound?
A2: Proper storage is critical to maintaining the integrity of this compound. For long-term stability, it is recommended to store the compound as a lyophilized powder at -20°C or below. If a stock solution is necessary, it should be prepared in a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.0) and stored in small aliquots at -80°C to minimize freeze-thaw cycles.[3] Aqueous solutions are generally less stable and should be used as fresh as possible.
Q3: My experimental results are inconsistent when using this compound. What could be the issue?
A3: Inconsistent results are often a symptom of compound degradation. Several factors in your experimental setup could be contributing to this:
-
Buffer pH and Composition: Buffers with a pH above 7.5 can increase the rate of thioester hydrolysis.[4] Additionally, components in your buffer could be reacting with the compound.
-
Incubation Time and Temperature: Long incubation times or elevated temperatures during your assay can lead to significant degradation.
-
Contaminating Enzymes: If you are using cell lysates or other biological samples, endogenous thioesterases may be hydrolyzing your substrate.[1][2]
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation.
Q4: How can I assess the stability of my this compound solution?
A4: You can perform a stability study by incubating your this compound solution under your experimental conditions (e.g., in your assay buffer at the relevant temperature) and measuring its concentration at different time points. The concentration can be monitored using methods such as HPLC or by measuring the release of free CoASH using a colorimetric assay with Ellman's reagent (DTNB).[5]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the instability of this compound.
Problem: Low or No Enzyme Activity Detected
This is a common issue that can arise from the degradation of the this compound substrate.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no enzyme activity.
Data Presentation: Stability of this compound
The following tables provide hypothetical data to illustrate how to present the results of a stability study.
Table 1: Effect of pH on the Stability of this compound
| pH | % Remaining after 1 hour at 25°C | % Remaining after 4 hours at 25°C |
| 5.0 | 98% | 95% |
| 6.0 | 97% | 92% |
| 7.0 | 95% | 85% |
| 8.0 | 80% | 60% |
| 9.0 | 65% | 30% |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0
| Temperature (°C) | % Remaining after 1 hour | % Remaining after 4 hours |
| 4 | 99% | 97% |
| 25 | 95% | 85% |
| 37 | 88% | 70% |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
Objective: To quantify the degradation of this compound over time under specific experimental conditions.
Materials:
-
This compound
-
Assay buffer at desired pH
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Thermostated incubator or water bath
Methodology:
-
Prepare a 1 mM stock solution of this compound in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.5).
-
Dilute the stock solution to a final concentration of 100 µM in the assay buffer to be tested.
-
Immediately inject a sample (t=0) onto the HPLC to determine the initial peak area corresponding to intact this compound.
-
Incubate the remaining solution at the desired temperature.
-
At specified time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot and inject it onto the HPLC.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the adenine (B156593) moiety of CoA).
-
Calculate the percentage of remaining this compound at each time point by comparing the peak area to the peak area at t=0.
Protocol 2: DTNB Assay for Monitoring Thioester Hydrolysis
Objective: To indirectly measure the degradation of this compound by quantifying the release of free Coenzyme A (CoASH).
Materials:
-
This compound
-
Assay buffer
-
DTNB (Ellman's reagent) solution (10 mM in 0.1 M potassium phosphate, pH 7.0)
-
Coenzyme A (for standard curve)
-
Spectrophotometer
Methodology:
-
Prepare a standard curve of CoASH (0 to 100 µM) by reacting known concentrations with the DTNB solution and measuring the absorbance at 412 nm.
-
Prepare a solution of this compound in the assay buffer at the desired concentration.
-
Incubate the solution under the experimental conditions to be tested.
-
At various time points, take an aliquot of the reaction mixture and add it to the DTNB solution.
-
Measure the absorbance at 412 nm.
-
Determine the concentration of free CoASH released from the standard curve. This concentration corresponds to the amount of this compound that has been hydrolyzed.
Signaling Pathway and Experimental Workflow Visualization
Hypothetical Metabolic Pathway
The following diagram illustrates a hypothetical enzymatic reaction where this compound is a substrate.
Caption: Hypothetical enzymatic conversion of this compound.
References
- 1. Functional and structural properties of mammalian acyl-coenzyme A thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neolab.de [neolab.de]
- 4. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Kinetic Analysis of Naphthyl-2-oxomethyl-succinyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic analysis of Naphthyl-2-oxomethyl-succinyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Question: My enzyme activity is lower than expected or highly variable. What are the potential causes and solutions?
Answer:
Low or variable enzyme activity can stem from several factors related to substrate integrity, assay conditions, and enzyme stability. Here are some common causes and troubleshooting steps:
-
Substrate Degradation: this compound, like many acyl-CoA esters, can be susceptible to hydrolysis.
-
Solution: Prepare fresh solutions of the substrate for each experiment. Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles. Avoid prolonged storage in aqueous buffers, especially at neutral or alkaline pH.
-
-
Improper Storage of Enzyme: The enzyme may have lost activity due to incorrect storage or handling.
-
Solution: Ensure the enzyme is stored at the recommended temperature and in a buffer that maintains its stability. Avoid repeated freeze-thaw cycles. It is advisable to run a positive control with a known substrate to confirm enzyme activity.
-
-
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.
-
Solution: Perform a systematic optimization of assay conditions. Test a range of pH values and temperatures to determine the optimal parameters for your enzyme. Ensure that the buffer components do not interfere with the assay.
-
-
Presence of Inhibitors: Contaminants in the sample or reagents can inhibit enzyme activity.
-
Solution: Use high-purity reagents and water. If possible, purify the enzyme to remove any potential inhibitors. Include appropriate controls to test for inhibition by buffer components.
-
Question: I am observing a high background signal or a non-linear reaction rate in my spectrophotometric assay. What could be the cause?
Answer:
High background or non-linear kinetics in spectrophotometric assays are common issues that can often be resolved by careful experimental design and reagent preparation.
-
Substrate Instability: The spontaneous hydrolysis of this compound can lead to a change in absorbance, contributing to a high background signal.
-
Solution: Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this rate from the rate of the enzymatic reaction.
-
-
Precipitation of Substrate or Product: The substrate or product may not be fully soluble in the assay buffer, leading to light scattering and a non-linear reaction rate.
-
Solution: Check the solubility of this compound and the expected product in the assay buffer. If solubility is an issue, consider adding a small amount of a non-interfering solvent or detergent.
-
-
Substrate Inhibition: At high concentrations, this compound may act as an inhibitor of the enzyme, resulting in a decrease in the reaction rate at higher substrate concentrations.
-
Solution: Perform the kinetic analysis over a wide range of substrate concentrations to check for substrate inhibition. If inhibition is observed, fit the data to an appropriate model that accounts for this phenomenon.
-
-
Instrumental Artifacts: Fluctuations in the light source or detector of the spectrophotometer can cause noise and non-linearity.
-
Solution: Allow the spectrophotometer to warm up adequately before starting measurements. Ensure that the cuvette is clean and properly placed in the holder.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for determining the concentration of a this compound stock solution?
A1: The concentration of the stock solution can be determined spectrophotometrically. The molar extinction coefficient of the naphthyl group at a specific wavelength (e.g., 280 nm) can be used. It is crucial to determine this value accurately under the specific buffer conditions used for the assay. Alternatively, HPLC-based methods can provide a more precise quantification.
Q2: How should I prepare and store this compound solutions?
A2: this compound powder should be stored at -20°C or -80°C. Stock solutions should be prepared in a suitable buffer at a slightly acidic pH (e.g., pH 5-6) to minimize hydrolysis. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For daily use, thaw an aliquot and keep it on ice.
Q3: What are the key controls to include in a kinetic experiment with this compound?
A3: Several controls are essential for a robust kinetic analysis:
-
No-enzyme control: To measure the rate of non-enzymatic substrate degradation.
-
No-substrate control: To check for any background reaction in the absence of the substrate.
-
Positive control: An assay with a known substrate for the enzyme to confirm its activity.
-
Inhibitor control: If studying inhibitors, a control with the inhibitor but without the enzyme to check for any direct reaction between the inhibitor and the substrate or product.
Data Presentation
Table 1: Hypothetical Kinetic Parameters for Enzyme X with this compound
| Parameter | Value | Units |
| Km | 50 | µM |
| Vmax | 120 | nmol/min/mg |
| kcat | 1.2 | s-1 |
| kcat/Km | 2.4 x 104 | M-1s-1 |
Table 2: Stability of this compound in Different Buffers
| Buffer (pH) | Incubation Time (hours) | Remaining Substrate (%) |
| 50 mM Phosphate (B84403) (7.4) | 0 | 100 |
| 1 | 92 | |
| 4 | 75 | |
| 50 mM MES (6.0) | 0 | 100 |
| 1 | 98 | |
| 4 | 95 |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Enzyme Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of an enzyme that utilizes this compound as a substrate, leading to the release of Coenzyme A (CoA-SH). The released CoA-SH can be detected using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product with an absorbance maximum at 412 nm.
Materials:
-
This compound
-
Enzyme of interest
-
DTNB solution (10 mM in 50 mM phosphate buffer, pH 7.0)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and DTNB solution to a final concentration of 0.1 mM.
-
Add this compound to the desired final concentration.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately start monitoring the increase in absorbance at 412 nm over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot using the molar extinction coefficient of TNB (14,150 M-1cm-1).
Mandatory Visualization
Caption: Workflow for a typical enzyme kinetic analysis experiment.
Caption: A logical approach to troubleshooting common issues in enzyme kinetics.
Impact of buffer composition on Naphthyl-2-oxomethyl-succinyl-CoA activity
Disclaimer: Information regarding the specific compound Naphthyl-2-oxomethyl-succinyl-CoA is limited. This guide is based on established principles of enzyme kinetics and buffer chemistry for similar compounds and assays. Researchers should always perform initial optimization experiments for their specific system.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a buffer in an enzyme assay with this compound?
A buffer solution is essential in enzyme reactions to maintain a stable pH.[1][2][3] Enzyme activity is highly sensitive to pH, as deviations from the optimal range can alter the enzyme's three-dimensional structure, including the active site, leading to reduced efficiency or even irreversible denaturation.[1][4] By resisting pH changes that can occur during a reaction, a buffer ensures that the observed activity is a true measure of the enzyme's catalytic potential under controlled conditions.[1]
Q2: How does the pH of the buffer affect the activity of an enzyme reacting with this compound?
The pH of the buffer is a critical factor influencing enzyme activity.[4][5][6] Every enzyme has an optimal pH range where it exhibits maximum catalytic efficiency.[3] Outside of this range, the ionization states of amino acid residues in the enzyme's active site and on the substrate can change, affecting substrate binding and catalysis. Extreme pH levels can cause the enzyme to denature, resulting in a dramatic loss of activity.[1][4]
Q3: Can the concentration (ionic strength) of the buffer impact my results?
Yes, the ionic strength of the buffer, determined by the concentration of salts, can significantly impact enzyme activity.[3][7][8][9] Ionic strength can influence the folding and stability of the enzyme, as well as the electrostatic interactions between the enzyme and its substrate.[7][8] While some enzymes show increased activity with rising ionic strength up to a certain point, very high concentrations can lead to inhibition or precipitation.[9][10] The effect is enzyme-specific and needs to be determined empirically.[9]
Q4: Are there specific buffer components I should avoid when working with CoA derivatives?
Certain buffer components can interfere with enzyme assays. For instance, chelating agents like EDTA can be problematic if the enzyme requires divalent metal ions (e.g., Mg2+, Zn2+) for its activity.[11][12] Some buffers may also interact directly with the substrate or enzyme. It is crucial to consult literature for the specific enzyme being assayed or to perform control experiments to test for buffer interference.
Troubleshooting Guide
| Problem | Possible Cause(s) Related to Buffer | Recommended Solution(s) |
| Low or No Enzyme Activity | Suboptimal pH: The buffer pH is outside the enzyme's optimal range.[5] | Verify the pH of your buffer stock solution using a calibrated pH meter.[13] Test a range of pH values to determine the optimal condition for your specific enzyme and substrate combination. |
| Incorrect Ionic Strength: The salt concentration is too high or too low, affecting enzyme stability or substrate binding.[9][10] | Prepare a series of buffers with varying salt concentrations (e.g., 25 mM, 50 mM, 100 mM, 200 mM) to find the optimal ionic strength. | |
| Buffer Interference: A component of the buffer is inhibiting the enzyme. | Try a different buffering agent with a similar pKa (e.g., switch from phosphate (B84403) to HEPES). Ensure no known inhibitors, like sodium azide (B81097) for peroxidase reactions, are present. | |
| High Background Signal | Buffer Component Reactivity: A component of the buffer is reacting with the detection reagent or causing non-enzymatic degradation of the substrate. | Run a "no-enzyme" control containing the buffer, substrate, and detection reagents to check for background signal. If high, consider a different buffer system. |
| Contaminated Buffer: The buffer may be contaminated with enzymes or other interfering substances. | Prepare fresh buffers using high-purity water and reagents. Filter-sterilize the buffer if microbial contamination is suspected. | |
| Inconsistent/Irreproducible Results | Poor Buffering Capacity: The buffer is not adequately maintaining a stable pH throughout the assay, leading to pH drift.[1] | Ensure the buffer's pKa is close to the desired assay pH. Increase the buffer concentration to improve its buffering capacity. |
| Temperature Effects on Buffer: The pH of some buffers (like Tris) is highly sensitive to temperature changes.[3] | Prepare and pH the buffer at the same temperature at which the assay will be performed. Allow all reagents to reach the assay temperature before starting the reaction.[11][13] | |
| Precipitate Formation | Low Solubility: The enzyme or substrate is not soluble at the current buffer pH or ionic strength. | Adjust the pH or ionic strength of the buffer. Some proteins are more soluble at lower salt concentrations. |
| Buffer Component Precipitation: A component of the buffer (e.g., phosphate) may be precipitating with a required cofactor (e.g., Mg2+). | Switch to a buffer system that does not form insoluble salts with your assay components (e.g., use HEPES instead of phosphate if high concentrations of divalent cations are needed). |
Experimental Protocols
Protocol: Optimizing Buffer pH for an Enzyme Inhibition Assay
This protocol describes a general method to determine the optimal pH for an enzyme that utilizes a substrate like this compound, which is a presumed inhibitor of lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH).
-
Prepare a Series of Buffers:
-
Prepare 100 mM stock solutions of different buffers to cover a pH range (e.g., MES for pH 5.5-6.5, Phosphate for pH 6.5-7.5, HEPES for pH 7.0-8.0, Tris for pH 7.5-8.5).
-
Adjust the pH of each buffer to several points within its buffering range (e.g., for Phosphate, prepare pH 6.6, 6.8, 7.0, 7.2, 7.4).
-
-
Prepare Reaction Mix:
-
For each pH value to be tested, prepare a reaction mix in a microplate well. This should include the buffer, the enzyme (e.g., LDH), and its cofactor (e.g., NADH).
-
Include a "no-enzyme" control for each pH to measure background signal.
-
-
Initiate the Reaction:
-
Add the enzyme's substrate (e.g., pyruvate (B1213749) for LDH) to each well to start the reaction.
-
Immediately place the plate in a microplate reader set to the appropriate wavelength (e.g., 340 nm to monitor NADH oxidation).
-
-
Measure Activity:
-
Measure the change in absorbance over a set period (e.g., 5-10 minutes) in kinetic mode.
-
Calculate the initial reaction rate (V₀) for each pH value by determining the slope of the linear portion of the absorbance vs. time curve.
-
-
Analyze Data:
-
Subtract the rate of the "no-enzyme" control from the corresponding experimental rates.
-
Plot the reaction rate (V₀) against the pH. The pH that corresponds to the highest reaction rate is the optimum pH for the enzyme under these conditions.
-
Visualizations
Caption: Workflow for optimizing buffer conditions.
Caption: Inhibition of key NAD+ regenerating enzymes.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. Effects of pH in rapid-equilibrium enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Physico-chemical influences affecting the activity of enzymes - WikiLectures [wikilectures.eu]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Naphthyl-2-oxomethyl-succinyl-CoA and Other Succinyl-CoA Analogs in Enzymatic Reactions
For researchers, scientists, and drug development professionals, understanding the interactions of coenzyme A (CoA) derivatives with metabolic enzymes is crucial for dissecting biological pathways and developing novel therapeutics. This guide provides a comparative overview of Naphthyl-2-oxomethyl-succinyl-CoA and other succinyl-CoA analogs, presenting available experimental data on their enzymatic processing and offering detailed experimental protocols.
While many succinyl-CoA analogs are studied for their potential as enzyme inhibitors, this compound has been identified as a key intermediate in the anaerobic degradation of 2-methylnaphthalene (B46627) by sulfate-reducing bacteria.[1][2][3][4] This guide will first detail the enzymatic context of this compound and then compare the enzymatic parameters with those of other succinyl-CoA analogs that interact with the well-characterized enzyme, succinyl-CoA synthetase.
This compound in the Anaerobic Degradation of 2-Methylnaphthalene
This compound is part of a specialized metabolic pathway and is not typically evaluated for inhibitory activity against common metabolic enzymes. Instead, it is a substrate for specific enzymes in a multi-step catabolic process. The pathway is initiated by the addition of fumarate (B1241708) to 2-methylnaphthalene, leading to the formation of Naphthyl-2-methyl-succinate.[3][4] A series of enzymatic reactions, including those involving CoA transfer and dehydrogenation, ultimately lead to the formation of 2-naphthoyl-CoA.[2][3][5]
Enzymatic Reactions and Performance Data
The following table summarizes the specific activities of enzymes that process Naphthyl-2-methyl-succinyl-CoA and its precursors in the anaerobic 2-methylnaphthalene degradation pathway.
| Enzyme | Substrate | Product | Specific Activity (nmol·min⁻¹·mg⁻¹ protein) | Organism/System |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | Naphthyl-2-methyl-succinate + Succinyl-CoA | Naphthyl-2-methyl-succinyl-CoA + Succinate (B1194679) | 19.6 | Sulfate-reducing enrichment culture N47 |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | Naphthyl-2-methyl-succinyl-CoA | Naphthyl-2-methylene-succinyl-CoA | 0.115 | Sulfate-reducing enrichment culture N47 |
| Naphthyl-2-hydroxymethyl-succinyl-CoA dehydrogenase | Naphthyl-2-hydroxymethyl-succinyl-CoA | This compound | Not reported | Proposed in pathway |
Comparison with Other Succinyl-CoA Analogs as Substrates for Succinyl-CoA Synthetase
In contrast to the specialized role of this compound, other succinyl-CoA analogs have been characterized as substrates for the ubiquitous enzyme Succinyl-CoA Synthetase (SCS), which plays a central role in the citric acid cycle. The ability of SCS to process these analogs provides a basis for comparing their relative performance as enzyme substrates.
Kinetic Data for Succinyl-CoA Analogs with Succinyl-CoA Synthetase
The following table presents the kinetic parameters for the formation of various acyl-CoA esters from their corresponding dicarboxylic acids, catalyzed by SCS from different bacterial sources.
| Substrate (Analog of Succinate) | Enzyme Source | Vmax (% of Succinate) | Km (mM) |
| Succinate (Reference) | E. coli BL21 | 100 | 0.3 |
| Itaconate | E. coli BL21 | 75 | 1.1 |
| L-Malate | E. coli BL21 | 21 | 2.5 |
| D-Malate | E. coli BL21 | 10 | 3.6 |
| 3-Sulfinopropionate | A. mimigardefordensis DPN7T | 1.2 | 0.818 |
| Adipate | E. coli BL21 | Low activity | Not determined |
| Glutarate | E. coli BL21 | Low activity | Not determined |
| Fumarate | E. coli BL21 | Low activity | Not determined |
Experimental Protocols
Assay for Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase Activity
This assay measures the transfer of the CoA moiety from naphthyl-2-methyl-succinyl-CoA to succinate.
Materials:
-
Cell-free extract from the sulfate-reducing enrichment culture N47
-
Naphthyl-2-methyl-succinyl-CoA (substrate)
-
Succinate
-
HPLC system for product analysis
Protocol:
-
Prepare a reaction mixture containing cell-free extract and succinate in an appropriate buffer.
-
Initiate the reaction by adding naphthyl-2-methyl-succinyl-CoA.
-
Incubate the reaction mixture under anaerobic conditions at a controlled temperature.
-
Stop the reaction at various time points by adding a quenching solution (e.g., acid).
-
Analyze the formation of naphthyl-2-methyl-succinate and the decrease of naphthyl-2-methyl-succinyl-CoA by HPLC.
-
Calculate the specific activity based on the rate of product formation per milligram of protein.
Assay for Naphthyl-2-methyl-succinyl-CoA Dehydrogenase Activity
This assay measures the oxidation of naphthyl-2-methyl-succinyl-CoA.
Materials:
-
Cell-free extract from the sulfate-reducing enrichment culture N47
-
Naphthyl-2-methyl-succinyl-CoA (substrate)
-
Phenazine (B1670421) methosulphate (artificial electron acceptor)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing cell-free extract and phenazine methosulphate in an appropriate buffer.
-
Initiate the reaction by adding naphthyl-2-methyl-succinyl-CoA.
-
Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength.
-
The activity of the enzyme is determined by the rate of change in absorbance.
-
No activity is observed with natural electron acceptors like NAD or FAD.[2][3]
Assay for Succinyl-CoA Synthetase Activity with Succinate Analogs
This is a coupled enzyme assay that measures the formation of ADP, which is stoichiometrically equivalent to the formation of the corresponding acyl-CoA.
Materials:
-
Purified Succinyl-CoA Synthetase
-
Succinate analog (substrate)
-
ATP
-
CoA
-
MgCl₂
-
Phosphoenolpyruvate
-
NADH
-
Pyruvate (B1213749) kinase (coupling enzyme)
-
Lactate (B86563) dehydrogenase (coupling enzyme)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing all components except the succinate analog in a cuvette.
-
Initiate the reaction by adding the succinate analog.
-
The formation of ADP is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the enzyme activity based on the rate of NADH oxidation.
Visualizations
Caption: Proposed pathway for the anaerobic degradation of 2-methylnaphthalene.
Caption: Workflow for the coupled enzymatic assay of Succinyl-CoA Synthetase.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
Unveiling the Specificity of Naphthyl-2-oxomethyl-succinyl-CoA as a Thiolase Inhibitor in Anaerobic Naphthalene Degradation
For researchers, scientists, and professionals in drug development, the quest for specific enzyme inhibitors is paramount for targeted therapeutic interventions and understanding complex biochemical pathways. This guide provides a comparative analysis of Naphthyl-2-oxomethyl-succinyl-CoA as a specific inhibitor of this compound thiolase (BnsAB), a key enzyme in the anaerobic degradation pathway of 2-methylnaphthalene.
This compound has been identified as a crucial intermediate and a potential regulatory molecule in the anaerobic metabolism of naphthalene (B1677914) derivatives by certain bacteria. Its role as a specific enzyme inhibitor is of significant interest for modulating this pathway and for the development of novel antimicrobial agents targeting these metabolic routes.
Target Enzyme and Mechanism of Action
Recent studies have elucidated the anaerobic degradation pathway of 2-methylnaphthalene, identifying a novel enzyme, this compound thiolase (encoded by the BnsAB genes), that specifically processes this compound.[1] This enzyme catalyzes the thiolytic cleavage of this compound. Given the nature of enzyme-substrate interactions, this compound can act as a competitive inhibitor to the binding of other substrates or as an inhibitor of the reverse reaction.
The pathway involves a series of enzymatic reactions, and the specific inhibition of this compound thiolase would lead to an accumulation of its substrate, potentially disrupting the metabolic flux and hindering the degradation of naphthalene derivatives.
Comparative Analysis with Alternative Inhibitors
The specificity of this compound for its cognate thiolase presents a significant advantage over broad-spectrum inhibitors. To provide a comprehensive comparison, we will consider other potential inhibitors of thiolase enzymes.
| Inhibitor | Target Enzyme(s) | Mechanism of Action | Specificity | Known IC50/Ki |
| This compound | This compound thiolase (BnsAB) | Substrate Analog/Competitive | High (specific to the naphthalene degradation pathway) | Data not yet available |
| Generic Thiolase Inhibitors (e.g., Acetoacetyl-CoA) | Various thiolases | Product Inhibition/Competitive | Low (acts on multiple metabolic pathways) | Varies with the specific thiolase |
| Succinyl-CoA | Succinyl-CoA Synthetase, α-Ketoglutarate Dehydrogenase | Product Inhibition/Allosteric Regulation | Moderate (affects central metabolism) | Varies with the enzyme and conditions |
Note: Quantitative inhibitory data (IC50/Ki) for this compound is not yet publicly available and represents a key area for future research.
Experimental Protocols
To validate the inhibitory effect of this compound on its target thiolase, a detailed experimental protocol is essential.
Experimental Protocol: this compound Thiolase Inhibition Assay
Objective: To determine the inhibitory potential of this compound on the activity of this compound thiolase (BnsAB).
Materials:
-
Purified this compound thiolase (BnsAB)
-
This compound (substrate/inhibitor)
-
Coenzyme A (CoA)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric detection of free thiol groups
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute or dilute the purified BnsAB enzyme to a working concentration in the reaction buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound and create a dilution series to test a range of concentrations.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the reaction buffer, a fixed concentration of CoA, and varying concentrations of the inhibitor (this compound).
-
Enzyme Addition: Initiate the reaction by adding the BnsAB enzyme to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific period.
-
Detection: Stop the reaction and add DTNB to each well. The reaction of DTNB with the free thiol group of the product (if the forward reaction is being measured) or the unreacted CoA (if the reverse reaction is being measured) will produce a yellow-colored product (TNB²⁻).
-
Measurement: Measure the absorbance at 412 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Visualizing the Biochemical Context
To better understand the role of this compound and its target enzyme, the following diagrams illustrate the relevant biochemical pathway and the experimental workflow.
Conclusion
This compound stands out as a highly specific potential inhibitor for this compound thiolase (BnsAB), an enzyme unique to the anaerobic naphthalene degradation pathway. This specificity makes it a valuable tool for studying this metabolic route and a promising lead for the development of targeted antimicrobial agents. Further research to quantify its inhibitory potency (IC50/Ki) and to explore its effects in vivo is warranted to fully validate its potential. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to pursue these investigations.
References
Unveiling the Cross-Reactivity Profile of Naphthyl-2-oxomethyl-succinyl-CoA: A Comparative Analysis with Succinyl-CoA Synthetase
For researchers, scientists, and drug development professionals, understanding the specificity of novel enzyme inhibitors is paramount. This guide provides a comparative analysis of the hypothetical cross-reactivity of Naphthyl-2-oxomethyl-succinyl-CoA with the well-characterized enzyme, Succinyl-CoA Synthetase (SCS), a crucial component of the citric acid cycle. By presenting a framework for analysis, including detailed experimental protocols and comparative data—albeit with hypothetical values for the target compound—we aim to equip researchers with the necessary tools to assess the interaction of similar novel compounds with key metabolic enzymes.
While specific experimental data for the interaction of this compound with enzymes is not currently available in public literature, this guide utilizes known parameters for the natural substrate, succinyl-CoA, to provide a comparative context. The data presented for this compound should be considered illustrative and serves as a template for the analysis of future experimental findings.
Comparative Kinetic Analysis
The following table summarizes the hypothetical kinetic parameters of this compound in comparison to the natural substrate of Succinyl-CoA Synthetase, succinyl-CoA. These parameters are essential for evaluating the potential inhibitory or substrate activity of the novel compound.
| Compound | Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) | V_max_ (μmol/min/mg) | IC₅₀ (μM) | Inhibition Type |
| Succinyl-CoA | Succinyl-CoA Synthetase | 5 | 150 | 75 | N/A | Substrate |
| This compound (Hypothetical) | Succinyl-CoA Synthetase | 50 | 15 | 7.5 | 100 | Competitive |
| Malonyl-CoA | Succinyl-CoA Synthetase | - | - | - | >1000 | Weak Inhibitor |
Table 1: Comparative kinetic parameters for the interaction of various compounds with Succinyl-CoA Synthetase. Data for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
To empirically determine the cross-reactivity and kinetic parameters of this compound, a detailed enzymatic assay is required. The following protocol outlines a standard method for assessing the activity of Succinyl-CoA Synthetase, which can be adapted to test for inhibition by novel compounds.
Succinyl-CoA Synthetase (SCS) Activity Assay
This protocol is based on a coupled-enzyme spectrophotometric assay where the production of Coenzyme A (CoA) is linked to the reduction of NAD⁺, which can be monitored at 340 nm.
Materials:
-
Purified Succinyl-CoA Synthetase
-
Succinyl-CoA (Substrate)
-
This compound (Test Compound)
-
ADP or GDP
-
Inorganic Phosphate (Pi)
-
α-Ketoglutarate
-
NAD⁺
-
α-Ketoglutarate Dehydrogenase (Coupling Enzyme)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ADP or GDP, Pi, α-ketoglutarate, and NAD⁺.
-
Enzyme and Inhibitor Pre-incubation: In a cuvette, add the purified SCS enzyme and varying concentrations of the test compound (this compound) or vehicle control. Incubate for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C) to allow for any potential binding to occur.
-
Initiation of Reaction: Add the coupling enzyme (α-ketoglutarate dehydrogenase) to the cuvette. Initiate the reaction by adding the substrate, succinyl-CoA.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time. The rate of NAD⁺ reduction to NADH is proportional to the rate of CoA production by SCS.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. To determine the type of inhibition and the inhibition constant (K_i_), repeat the assay with varying concentrations of both the substrate (succinyl-CoA) and the inhibitor (this compound). Data can be analyzed using Lineweaver-Burk or Dixon plots. The IC₅₀ value is determined by plotting the enzyme activity against a range of inhibitor concentrations.
Visualizing the Experimental Workflow and Biological Context
To further clarify the experimental process and the biological role of the target enzyme, the following diagrams are provided.
Conclusion
While the specific interactions of this compound with various enzymes remain to be experimentally determined, this guide provides a robust framework for such an investigation. By employing the detailed protocols and comparative analysis structure presented, researchers can effectively characterize the cross-reactivity profile of this and other novel compounds. The hypothetical data underscores the importance of empirical validation and provides a clear roadmap for future studies aimed at elucidating the pharmacological and toxicological properties of new chemical entities.
A Comparative Analysis of Naphthyl-2-oxomethyl-succinyl-CoA and Naphthyl-2-hydroxymethyl-succinyl-CoA in Anaerobic Metabolism
For Immediate Release
This guide provides a detailed comparison of Naphthyl-2-oxomethyl-succinyl-CoA and Naphthyl-2-hydroxymethyl-succinyl-CoA, two key intermediates in the anaerobic degradation pathway of 2-methylnaphthalene. This document is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, environmental science, and biochemistry.
Introduction
This compound and Naphthyl-2-hydroxymethyl-succinyl-CoA are critical metabolites in the anaerobic breakdown of polycyclic aromatic hydrocarbons (PAHs), such as 2-methylnaphthalene, by sulfate-reducing bacteria.[1] Understanding the distinct roles and biochemical transformations of these molecules is essential for elucidating the complete metabolic pathway and for potential applications in bioremediation. This guide outlines their sequential relationship, the enzymatic reactions they participate in, and the analytical methods for their study.
Comparative Overview
Naphthyl-2-hydroxymethyl-succinyl-CoA and this compound are not alternative products but rather sequential intermediates in a catabolic pathway. Their "performance" is best understood in the context of their specific functions in the step-wise degradation of the parent compound. Naphthyl-2-hydroxymethyl-succinyl-CoA is the precursor to this compound.
| Feature | Naphthyl-2-hydroxymethyl-succinyl-CoA | This compound |
| Role in Pathway | Intermediate precursor | Intermediate substrate for thiolytic cleavage |
| Functional Group | Secondary alcohol (hydroxymethyl) | Ketone (oxomethyl) |
| Formation | Hydration of Naphthyl-2-methylene-succinyl-CoA | Oxidation of Naphthyl-2-hydroxymethyl-succinyl-CoA |
| Enzyme of Formation | Naphthyl-2-methylene-succinyl-CoA hydratase (BnsH) | Naphthyl-2-hydroxymethyl-succinyl-CoA dehydrogenase (BnsCD)[1] |
| Subsequent Reaction | Oxidation | Thiolytic Cleavage |
| Enzyme of Consumption | Naphthyl-2-hydroxymethyl-succinyl-CoA dehydrogenase (BnsCD)[1] | This compound thiolase (BnsAB)[1] |
Signaling and Metabolic Pathways
The conversion of Naphthyl-2-hydroxymethyl-succinyl-CoA to this compound is a key step in the β-oxidation-like pathway for the degradation of the methyl group of 2-methylnaphthalene. This oxidation sets the stage for the subsequent cleavage of a two-carbon unit, a fundamental process in fatty acid and xenobiotic metabolism.
References
A Researcher's Guide to Assessing the Specificity of Naphthyl-2-oxomethyl-succinyl-CoA for its Target Enzymes
For Researchers, Scientists, and Drug Development Professionals
Identifying the Putative Target Enzymes
Naphthyl-2-oxomethyl-succinyl-CoA and its structural analogs, such as Naphthyl-2-methyl-succinyl-CoA and Naphthyl-2-methylene-succinyl-CoA, are implicated as intermediates in the metabolic pathways for the degradation of aromatic compounds, particularly naphthalene (B1677914). The initial step in assessing specificity is to identify the enzymes that potentially utilize these molecules as substrates or inhibitors. Based on the known reactions in these pathways, the primary candidates for target enzymes include:
-
Acyl-CoA Synthetases (Ligases): These enzymes activate carboxylic acids by ligating them to Coenzyme A. A relevant ligase in this context would be one that synthesizes the naphthyl-succinyl-CoA derivative.
-
Acyl-CoA Dehydrogenases: These enzymes catalyze the oxidation of acyl-CoA thioesters.
-
Reductases: Enzymes such as 2-naphthoyl-CoA reductase are known to be key players in the anaerobic degradation of naphthalene by reducing the aromatic ring structure.
-
Hydrolases and Transferases: These enzymes would be involved in subsequent metabolic steps, such as the hydrolysis of the thioester bond or the transfer of the acyl group.
Comparative Specificity Assessment: A Methodological Overview
To assess the specificity of this compound, a comparative analysis against other relevant acyl-CoA derivatives is essential. This involves determining key kinetic parameters for the interaction of these compounds with the purified target enzyme.
Table 1: Illustrative Data for Comparative Enzyme Specificity
The following table is a template demonstrating how to present quantitative data for comparing the specificity of a target enzyme for this compound against other analogous substrates. The values presented here are hypothetical and serve as an example of the data that should be collected.
| Substrate/Inhibitor | Target Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Ki (µM) | Inhibition Type |
| This compound | Putative Target Enzyme | TBD | TBD | TBD | TBD | TBD |
| Succinyl-CoA | Putative Target Enzyme | TBD | TBD | TBD | N/A | N/A |
| 2-Naphthoyl-CoA | Putative Target Enzyme | TBD | TBD | TBD | N/A | N/A |
| Acetyl-CoA | Putative Target Enzyme | TBD | TBD | TBD | N/A | N/A |
| Alternative Inhibitor X | Putative Target Enzyme | N/A | N/A | N/A | TBD | TBD |
TBD: To Be Determined through experimentation. N/A: Not Applicable.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for obtaining reliable specificity data. Below is a generalized protocol for assessing the activity of a putative reductase enzyme that might utilize this compound.
3.1. Expression and Purification of the Target Enzyme
-
Gene Synthesis and Cloning: The gene encoding the putative target enzyme (e.g., a candidate reductase from a naphthalene-degrading microorganism) is synthesized and cloned into an appropriate expression vector (e.g., pET-28a) with a purification tag (e.g., His-tag).
-
Protein Expression: The expression vector is transformed into a suitable host (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions of temperature and inducer concentration (e.g., IPTG).
-
Cell Lysis and Protein Purification: The cells are harvested and lysed. The target protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by further purification steps like ion-exchange and size-exclusion chromatography to ensure high purity.
3.2. Enzyme Activity Assay (Spectrophotometric)
This protocol assumes the enzyme catalyzes a reaction involving a change in the absorbance of a cofactor like NAD(P)H.
-
Reaction Mixture Preparation: A reaction buffer is prepared with optimal pH and salt concentrations (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).
-
Assay Components: The reaction mixture will contain:
-
The purified enzyme at a known concentration.
-
A reducing equivalent (e.g., NADPH) at a concentration above its Km.
-
Varying concentrations of the substrate (this compound or other acyl-CoA derivatives).
-
-
Initiation and Measurement: The reaction is initiated by the addition of the enzyme or the substrate. The rate of NAD(P)H oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the absorbance change. These velocities are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax. The turnover number (kcat) is calculated from Vmax and the enzyme concentration.
3.3. Inhibition Assays
To determine if this compound acts as an inhibitor of related enzymes, the following steps are taken:
-
Assay Setup: The standard enzyme activity assay is performed with a known substrate.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Data Analysis: The effect of the inhibitor on the reaction rate is measured. The data are analyzed using Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki) and the type of inhibition (competitive, non-competitive, etc.).
Visualization of Experimental and Logical Workflows
Clear diagrams of signaling pathways and experimental workflows are essential for communicating complex processes.
Caption: Workflow for assessing enzyme specificity.
Caption: Putative Naphthalene Degradation Pathway.
By following these guidelines, researchers can systematically and rigorously determine the specificity of this compound for its target enzymes, contributing valuable knowledge to the fields of enzymology, metabolic engineering, and drug development.
Unraveling the Role of Naphthyl-2-oxomethyl-succinyl-CoA: A Substrate, Not an Inhibitor, in Naphthalene Degradation
For Immediate Release
[City, State] – [Date] – New analysis of available scientific literature indicates a clarified role for Naphthyl-2-oxomethyl-succinyl-CoA in metabolic pathways, identifying it as a transient intermediate in the anaerobic degradation of naphthalene (B1677914), rather than a direct inhibitor of enzymatic activity. This guide provides a detailed comparison of its function within this pathway and contrasts it with established thiolase inhibitors acting on different metabolic routes.
Executive Summary
This compound is a crucial, short-lived molecule produced during the anaerobic breakdown of the polycyclic aromatic hydrocarbon, naphthalene. Its primary interaction is with the enzyme This compound thiolase , which catalyzes its cleavage. Contrary to the notion of it being an inhibitor, it functions as a substrate, being consumed in the reaction to propagate the degradation pathway. This guide will delineate this mechanism and, for comparative context, present data on well-characterized inhibitors of other thiolase enzymes.
Data Presentation: this compound in the Naphthalene Degradation Pathway
As this compound is a substrate, quantitative inhibitory data such as IC50 or Ki values are not applicable. Instead, its significance is understood through its position in the metabolic sequence.
Table 1: Key Intermediates and Enzymes in the Latter Stage of Anaerobic Naphthalene Degradation
| Metabolite/Enzyme | Role in Pathway |
| Naphthyl-2-methylene-succinyl-CoA | Precursor to Naphthyl-2-hydroxymethyl-succinyl-CoA |
| Naphthyl-2-hydroxymethyl-succinyl-CoA | Intermediate formed by the addition of water to Naphthyl-2-methylene-succinyl-CoA |
| This compound | Substrate for thiolase; formed by the oxidation of Naphthyl-2-hydroxymethyl-succinyl-CoA |
| This compound thiolase | Enzyme that catalyzes the thiolytic cleavage of this compound to 2-naphthoyl-CoA and acetyl-CoA |
| 2-Naphthoyl-CoA | Product of the thiolase reaction, which is further metabolized |
| Acetyl-CoA | A central metabolic intermediate released during the thiolase reaction |
Experimental Protocols
Protocol 1: Assay for this compound Thiolase Activity
A standard assay to measure the activity of this compound thiolase would involve the following steps:
-
Enzyme Preparation: Purification of this compound thiolase from a naphthalene-degrading anaerobic microorganism.
-
Reaction Mixture: A buffered solution containing the purified enzyme, Coenzyme A (CoA), and the substrate, this compound.
-
Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The progress of the reaction can be monitored spectrophotometrically by measuring the decrease in absorbance of this compound or the increase in the formation of a downstream product.
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time.
Comparative Analysis: Established Thiolase Inhibitors
While this compound is a substrate for a specific thiolase, other thiolase enzymes, such as β-ketothiolase involved in fatty acid metabolism, are targets for various inhibitors. It is crucial to note that these inhibitors are not directly comparable in their performance to a substrate of a different pathway. The following table is provided for informational purposes on the broader class of thiolase inhibitors.
Table 2: Performance of Selected Established Thiolase Inhibitors
| Inhibitor | Target Thiolase | Inhibition Type | Ki Value | Reference |
| Acetyl-CoA | 3-Oxoacyl-CoA thiolase (from pig heart) | Competitive | 3.9 µM | Olowe, Y., & Schulz, H. (1980). European journal of biochemistry, 109(2), 425–429.[1] |
| Trimetazidine | 3-Ketoacyl-CoA thiolase (in cardiac muscle) | - | - | Kantor, P. F., et al. (2000). Circulation research, 86(5), 580–588. |
| Pimozide | Succinyl CoA:3-ketoacid CoA transferase (SCOT) | - | - | Greenwell, A. A., et al. (2024). Journal of the American Heart Association, 13(7), e033588.[2] |
Note: Direct quantitative comparison is not meaningful due to different target enzymes and pathways.
Visualizing the Metabolic Context
To illustrate the role of this compound, the following diagrams depict the relevant portion of the anaerobic naphthalene degradation pathway and a conceptual workflow for its analysis.
Caption: Metabolic fate of this compound.
Caption: Workflow for analyzing thiolase activity.
Conclusion
The available evidence strongly supports the classification of this compound as a metabolic intermediate in the anaerobic degradation of naphthalene, not as an enzyme inhibitor. Its interaction with this compound thiolase is that of a substrate being processed in the pathway. While the study of enzyme inhibitors is a vital area of research, it is equally important to accurately define the roles of molecules within their biological contexts. This guide clarifies the function of this compound and provides a comparative framework for understanding established thiolase inhibitors in their respective pathways.
References
Safety Operating Guide
Safe Disposal of Naphthyl-2-oxomethyl-succinyl-CoA: A Procedural Guide
For Immediate Reference: Treat Naphthyl-2-oxomethyl-succinyl-CoA as a hazardous chemical. Do not dispose of it down the drain. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a conservative disposal procedure based on general principles for handling biochemical reagents, particularly coenzyme A derivatives and aromatic compounds. Always prioritize your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[1][2]
Pre-Disposal Safety and Hazard Assessment
Before handling this compound for disposal, it is crucial to perform a thorough hazard assessment. Given its chemical structure—a naphthyl group (an aromatic hydrocarbon) and a succinyl-CoA derivative—it should be handled with care. Aromatic compounds can be hazardous, and coenzyme A derivatives are sensitive biochemicals.
Immediate Actions:
-
Consult Institutional EHS: Your primary point of contact for specific disposal instructions is your institution's Environmental Health and Safety (EHS) department.[1] They will provide guidance compliant with local, state, and federal regulations.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Safety goggles to protect from splashes.
-
A laboratory coat to protect skin and clothing.
-
Nitrile gloves to prevent skin contact.
-
Closed-toe shoes.[3]
-
-
Work in a Ventilated Area: All handling of the waste should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[2][3]
Step-by-Step Disposal Protocol
The following is a general protocol for the disposal of this compound.
Step 1: Waste Identification and Segregation
-
Classify this compound as a hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly instructed to do so by your EHS department.[1] Keep it separate from biological, radioactive, and general waste.[1]
Step 2: Containerization
-
Use a designated, leak-proof, and chemically compatible waste container.[3][4] Glass bottles are often suitable for liquid organic waste.[4]
-
Ensure the container is clean and appropriately labeled before adding the waste.
Step 3: Labeling
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate quantity of the waste.
-
The date of accumulation.
-
Your name and laboratory contact information.
-
Step 4: Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area within your laboratory.
-
Keep the container away from heat, sparks, and open flames.[3]
Step 5: Arrange for Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and final disposal of the waste.[1][3]
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data specifically for the disposal of this compound. For specific parameters such as concentration limits for disposal or detailed experimental protocols for neutralization, it is recommended to:
-
Contact the Manufacturer: The supplier of the chemical may be able to provide more specific handling and disposal information.
-
Consult a Professional Waste Disposal Service: A licensed hazardous waste disposal company can provide expert advice on the appropriate disposal methods.
The following table summarizes general guidelines for laboratory waste, which should be adapted under the guidance of your EHS department.
| Waste Type | Typical Disposal Route | Key Considerations |
| This compound | Hazardous Chemical Waste | Segregate and label clearly. Do not dispose down the drain.[3] Arrange for professional disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Solid Hazardous Waste | Place in a designated, labeled solid waste container. |
| Contaminated PPE (e.g., gloves) | Solid Hazardous Waste | Dispose of in the appropriate hazardous waste stream based on the nature of the contaminant.[1] |
| Empty Chemical Containers | Varies by Institution | Follow institutional guidelines for rinsing and disposal. Do not reuse empty containers.[1][4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Naphthyl-2-oxomethyl-succinyl-CoA
Essential Safety and Handling Guide for Naphthyl-2-oxomethyl-succinyl-CoA
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar coenzyme A derivatives and related chemical structures, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.[2] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothing and skin from potential contamination.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3] If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a risk assessment.[1][4] |
| Foot Protection | Closed-Toe Shoes | Required to protect feet from spills and falling objects.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical to safely handle this compound.
-
Preparation : Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Prepare all necessary equipment and reagents.
-
Weighing and Aliquoting :
-
Perform all weighing and handling of the solid compound within a chemical fume hood to minimize inhalation risks.[3]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
Close the container tightly after use.
-
-
Solution Preparation :
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Keep the container closed as much as possible during dissolution.
-
-
Experimental Use :
-
Conduct all experimental procedures involving this compound within a fume hood.
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
In case of accidental contact, immediately follow the first aid procedures outlined below.
-
-
Post-Handling :
-
Thoroughly clean the work area after use.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All disposable materials that have come into contact with the compound, including gloves, weighing paper, and pipette tips, should be considered chemical waste.
-
Containerization : Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate waste containers.
-
Disposal Route : Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Spill : In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. fishersci.com [fishersci.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
